Antibacterial agent 154
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H28ClFN4O5 |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H27FN4O5.ClH/c1-14-23(32)19(13-31)15(10-27-14)11-28-4-6-29(7-5-28)22-9-21-17(8-20(22)26)24(33)18(25(34)35)12-30(21)16-2-3-16;/h8-10,12,16,31-32H,2-7,11,13H2,1H3,(H,34,35);1H |
InChI Key |
BSAHOJNWLNCMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 154
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 154 is a novel fluoroquinolone derivative demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its multifaceted mechanism of action, which includes the classic fluoroquinolone inhibition of DNA gyrase and topoisomerase IV, as well as the induction of reactive oxygen species (ROS), positions it as a promising candidate in the fight against antimicrobial resistance. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways.
Introduction
This compound, also known as compound 7, is a synthetic fluoroquinolone with the IUPAC name 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride[1]. As a member of the fluoroquinolone class, its primary mode of action involves the disruption of bacterial DNA replication and repair[2][][4][5][6]. Uniquely, it also exhibits a secondary mechanism through the generation of cytotoxic reactive oxygen species, contributing to its potent bactericidal effects[1]. This dual-action mechanism may also play a role in mitigating the development of bacterial resistance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride |
| Molecular Formula | C₂₅H₂₈ClFN₄O₅ |
| Molecular Weight | 518.97 g/mol |
| CAS Number | 2163048-45-9 |
Mechanism of Action
This compound exerts its bactericidal activity through a dual mechanism of action, as depicted in the signaling pathway below.
Inhibition of DNA Gyrase and Topoisomerase IV
Consistent with the fluoroquinolone class of antibiotics, this compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV[2][][4][5][6]. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
-
In Gram-negative bacteria , the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for relieving torsional stress during replication[].
-
In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is critical for decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells[].
This compound binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved[2][5]. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers bacterial cell death[2].
Induction of Reactive Oxygen Species (ROS)
In addition to its direct action on DNA replication, this compound induces the production of reactive oxygen species (ROS) within the bacterial cell[1]. This is achieved through the disruption of oxidative phosphorylation by interfering with NADH dehydrogenase and ATP synthase, leading to a collapse of the proton gradient[1]. The subsequent generation of ROS, such as superoxide anions and hydroxyl radicals, causes widespread damage to cellular components, including lipids and DNA, contributing to the bactericidal effect[1].
In Vitro Activity
The in vitro potency of this compound has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) are summarized in Table 2.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Type | MIC (µg/mL) | Reference |
| M. luteus | Gram-positive | 4 | [2] |
| B. subtilis | Gram-positive | 2 | [2] |
| S. aureus | Gram-positive | 2 | [2] |
| S. epidermidis | Gram-positive | 2 | [2] |
| P. aeruginosa | Gram-negative | 2 | [2] |
| E. coli | Gram-negative | 2 | [2] |
| S. typhimurium | Gram-negative | 2 | [2] |
Synergistic Interactions
This compound has demonstrated synergistic effects when combined with β-lactam antibiotics. The Fractional Inhibitory Concentration Index (FICI) for such combinations ranges from 0.25 to 0.5, indicating synergy[1]. This is attributed to the ROS-mediated damage to the cell wall, which enhances the efficacy of β-lactams[1]. In a notable example, the combination of this compound with ceftazidime resulted in a 92% reduction in Pseudomonas aeruginosa biofilm biomass, compared to a 58% reduction with ceftazidime alone[1].
In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in a mouse model of staphylococcal sepsis, where it showed significant efficacy[2].
Resistance Profile
Serial passage experiments conducted over 30 generations did not result in the development of resistance to this compound[1]. This favorable resistance profile is likely due to its multi-target mechanism of action[1].
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains is determined using the broth microdilution method.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (bacteria without the agent) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the antibacterial agent that results in no visible turbidity.
In Vivo Mouse Model of Staphylococcal Sepsis
The in vivo efficacy of this compound is assessed using a murine sepsis model.
Protocol:
-
Culture Staphylococcus aureus to the mid-logarithmic phase, wash, and resuspend in sterile saline.
-
Induce sepsis in mice (e.g., BALB/c) by intraperitoneal injection of a predetermined lethal dose of the bacterial suspension.
-
At a specified time post-infection (e.g., 1 hour), administer this compound via the desired route (e.g., oral gavage).
-
A control group should receive the vehicle without the active agent.
-
Monitor the mice for signs of morbidity and mortality at regular intervals for a period of up to 7 days.
-
Efficacy is determined by comparing the survival rates of the treated groups with the control group.
Proteomic Analysis of Treated Staphylococcus aureus
Protocol:
-
Culture S. aureus to the mid-logarithmic phase and expose the cells to a sub-inhibitory concentration of this compound for a defined period.
-
Harvest the bacterial cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic methods.
-
Extract the total protein and determine the protein concentration using a standard assay (e.g., Bradford assay).
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a database search algorithm, comparing the protein expression profiles of treated and untreated cells to identify differentially regulated proteins.
Serial Passage Experiment for Resistance Development
Protocol:
-
Determine the baseline MIC of this compound for the selected bacterial strain.
-
Inoculate a culture of the bacteria into a series of tubes containing increasing concentrations of the agent, bracketing the MIC.
-
After 24 hours of incubation, subculture the bacteria from the tube with the highest concentration that still permits growth into a fresh series of tubes with increasing concentrations of the agent.
-
Repeat this process for a predetermined number of passages (e.g., 30).
-
Determine the MIC at each passage to monitor for any increase, which would indicate the development of resistance.
Conclusion
This compound is a promising new fluoroquinolone with a dual mechanism of action that confers potent bactericidal activity against a broad spectrum of pathogens. Its ability to inhibit essential DNA replication enzymes and induce oxidative stress, combined with a low propensity for resistance development and synergistic effects with other antibiotics, highlights its potential as a valuable addition to the antibacterial arsenal. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Activity of Antibacterial Agent 154: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Antibacterial Agent 154, a novel fluoroquinolone derivative. The information presented herein is compiled from publicly available data and is intended to support research and development efforts in the field of antibacterial drug discovery.
Core Data: In Vitro Antibacterial Activity
This compound, also referred to as compound 7 in the primary literature, has demonstrated potent inhibitory activity against a range of both Gram-positive and Gram-negative bacteria.[1] The in vitro efficacy of this agent has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the agent that prevents visible growth of a microorganism.
Summary of Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported MIC values of this compound against various bacterial strains.[1]
| Bacterial Strain | Gram Staining | MIC (μg/mL) |
| Micrococcus luteus | Gram-positive | 4 |
| Bacillus subtilis | Gram-positive | 2 |
| Staphylococcus aureus | Gram-positive | 2 |
| Staphylococcus epidermidis | Gram-positive | 2 |
| Pseudomonas aeruginosa | Gram-negative | 2 |
| Escherichia coli | Gram-negative | 2 |
| Salmonella typhimurium | Gram-negative | 2 |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
As a derivative of the fluoroquinolone class of antibiotics, this compound is understood to exert its antibacterial effect by inhibiting key enzymes involved in bacterial DNA replication. Specifically, fluoroquinolones target DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is essential for relieving torsional strain during DNA unwinding by introducing negative supercoils. Its inhibition in Gram-negative bacteria is a primary mechanism of action for fluoroquinolones.
-
Topoisomerase IV: This enzyme is crucial for the separation of daughter chromosomes after DNA replication. It is the primary target for fluoroquinolones in many Gram-positive bacteria.
By inhibiting these enzymes, this compound leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death.
Experimental Protocols
The determination of the in vitro activity of this compound was performed using the broth microdilution method. While the specific protocol from the primary research publication by Shtyrlin NV, et al. was not accessible, a standard and representative broth microdilution protocol is detailed below. This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
This compound Stock Solution: A stock solution of known concentration is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of test concentrations.
-
Bacterial Inoculum: Pure colonies of the test bacterial strain are isolated from an 18-24 hour agar plate. The colonies are suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
-
Dispensing of Reagents: Each well of the microtiter plate is filled with 100 µL of CAMHB containing twofold serial dilutions of this compound. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
Inoculation: Each well (except the sterility control) is inoculated with 10 µL of the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Conclusion
This compound demonstrates significant in vitro activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its mechanism of action is consistent with that of fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. The provided data and standardized protocols offer a foundational resource for further investigation and development of this promising antibacterial candidate. For more detailed information, researchers are encouraged to consult the primary literature: Shtyrlin NV, et al. Synthesis and biological evaluation of fluoroquinolones containing a pyridoxine derivatives moiety. Eur J Med Chem. 2023 Sep 7;261:115798.
References
An In-depth Technical Guide on the Spectrum of Activity of Antibacterial Agent 154 Against Gram-positive Bacteria
This technical guide provides a detailed overview of the antibacterial activity of agent 154, with a specific focus on its efficacy against Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and logical workflows to support further research and development of this compound.
Quantitative Antimicrobial Activity
Antibacterial agent 154, a fluoroquinolone derivative, has demonstrated notable activity against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible in vitro growth of a microorganism.[1][2] The reported MIC values for agent 154 against several Gram-positive strains are summarized below.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-positive Bacteria
| Gram-positive Bacteria | MIC (μg/mL) |
| Micrococcus luteus | 4 |
| Bacillus subtilis | 2 |
| Staphylococcus aureus | 2 |
| Staphylococcus epidermidis | 2 |
Data sourced from MedchemExpress.com.[3]
In addition to its in vitro activity, this compound has shown in vivo efficacy in a mouse model of staphylococcal sepsis, highlighting its potential for therapeutic applications.[3]
Experimental Protocols
The following sections detail the generalized experimental protocols for key assays used to evaluate the efficacy and safety of antibacterial agents. While the specific parameters for the testing of agent 154 are not publicly available, these standard protocols provide a framework for replicating and expanding upon the initial findings.
2.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is fundamental to determining the in vitro potency of an antibacterial agent.[1][2] The broth microdilution method is a common and standardized approach.[4][5]
Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Sterile 96-well microtiter plates[4]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the antibacterial agent in a suitable solvent and serially dilute it in MHB to achieve a range of concentrations to be tested.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend isolated colonies in sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Assay Setup: Add 50-100 µL of MHB to each well of a 96-well plate.[4] Add the serially diluted test compound to the wells. Finally, add the standardized bacterial inoculum to each well.[4] Include positive controls (wells with bacteria and no drug) and negative controls (wells with broth only).[6]
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under ambient air conditions.[2]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible turbidity (growth) in the well.[5]
2.2. Time-Kill Kinetics Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7]
Objective: To assess the rate at which an antibacterial agent kills a bacterial population.
Materials:
-
Test compound
-
Bacterial strain
-
Growth medium (e.g., MHB)
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture by inoculating fresh broth and incubating for 2-4 hours. Adjust the culture to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.[8]
-
Assay Setup: Add the test compound at a specific concentration (e.g., 2x MIC, 4x MIC) to the bacterial suspension. A control culture without the compound should be run in parallel.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking.[8] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.[9]
-
Viable Cell Count: Perform serial ten-fold dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates.[10]
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, and then count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antibacterial agent and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[7]
2.3. Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of a new antibacterial agent to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][12]
Objective: To evaluate the in vitro cytotoxicity of an antibacterial agent against a mammalian cell line.
Materials:
-
Test compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
Visualized Workflow
The following diagram illustrates a generalized workflow for the initial evaluation of a novel antibacterial agent, from primary screening to preliminary safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. emerypharma.com [emerypharma.com]
- 8. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 9. 4.5. Time–Kill Assay [bio-protocol.org]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectrum of Activity of Antibacterial Agent 154 Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of Agent 154, a novel fluoroquinolone derivative, against a range of Gram-negative bacteria. This document details its in vitro efficacy, outlines the experimental protocols for determining its spectrum of activity, and illustrates its mechanism of action through detailed signaling pathway diagrams.
Spectrum of In Vitro Activity
Antibacterial agent 154 has demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1] As a fluoroquinolone derivative, its primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair in Gram-negative organisms.[2][3][4][5][6] This targeted action results in a broad spectrum of bactericidal activity.
Quantitative Antimicrobial Activity
The in vitro potency of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9]
Initial studies have established the following MIC values for this compound against key Gram-negative pathogens:
| Gram-Negative Bacterium | MIC (µg/mL) |
| Pseudomonas aeruginosa | 2 |
| Escherichia coli | 2 |
| Salmonella typhimurium | 2 |
Table 1: Documented Minimum Inhibitory Concentration (MIC) values of this compound against specific Gram-negative bacteria.[1]
To provide a broader context of the expected activity of a novel fluoroquinolone like Agent 154, the following table summarizes typical MIC ranges for other fluoroquinolones against a wider panel of clinically relevant Gram-negative bacteria. It is anticipated that the spectrum of Agent 154 would be comparable.
| Gram-Negative Bacterium | Ciprofloxacin MIC Range (µg/mL) | Levofloxacin MIC Range (µg/mL) | Moxifloxacin MIC Range (µg/mL) |
| Escherichia coli | 0.006 - 32 | <0.5 | - |
| Klebsiella pneumoniae | - | <0.5 | - |
| Enterobacter cloacae | - | <0.5 | - |
| Serratia marcescens | - | - | - |
| Proteus mirabilis | - | - | - |
| Pseudomonas aeruginosa | >32 | >32 | - |
| Acinetobacter baumannii | - | - | - |
| Haemophilus influenzae | - | 100% susceptible | 100% susceptible |
Table 2: Representative MIC values for various fluoroquinolones against a panel of Gram-negative bacteria, providing a comparative context for the potential spectrum of this compound.[10][11][12]
Experimental Protocols
The determination of the in vitro activity of this compound is performed using standardized methods to ensure reproducibility and comparability of data. The broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), is the preferred method for determining MIC values.[7][9][13][14][15]
Broth Microdilution Method for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
This compound (lyophilized powder)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., P. aeruginosa, E. coli, K. pneumoniae)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared by dissolving the lyophilized powder in a suitable solvent to a known concentration. Subsequent dilutions are made in CAMHB.
-
Preparation of Bacterial Inoculum:
-
Select three to five isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate concentration of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. The last well in each series serves as a growth control and contains no antimicrobial agent. A sterility control well containing only broth should also be included.
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader.
Visualizations
Signaling Pathway: Mechanism of Action
The primary mechanism of action of fluoroquinolones like this compound in Gram-negative bacteria is the inhibition of DNA gyrase (a type II topoisomerase).[2][6] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the DNA-gyrase complex, Agent 154 stabilizes the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[16]
Caption: Inhibition of DNA gyrase by this compound in Gram-negative bacteria.
Experimental Workflow: MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Fluoroquinolone Resistance Mechanisms
Gram-negative bacteria can develop resistance to fluoroquinolones through several mechanisms. Understanding these is crucial for the long-term development and clinical application of agents like 154.
Caption: Major mechanisms of fluoroquinolone resistance in Gram-negative bacteria.
References
- 1. Comparative in vitro activity of three new quinolone antibiotics against recent clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antibacterial Potency and Spectrum of ABT-492, a New Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lomefloxacin, a new difluoroquinolone: in vitro activity against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. protocols.io [protocols.io]
- 15. Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Antibacterial agent 154 CAS number 2163048-45-9
An In-Depth Technical Guide to Antibacterial Agent 154 (CAS Number 2163048-45-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also identified as compound 7 in primary literature, is a novel fluoroquinolone derivative with a pyridoxine moiety, demonstrating potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride, underpins a multi-faceted mechanism of action that not only inhibits essential bacterial enzymes but also induces oxidative stress, leading to effective bacterial clearance. This agent exhibits low toxicity in preclinical models and demonstrates significant in vivo efficacy, positioning it as a promising candidate for further development in the fight against antimicrobial resistance.
Chemical and Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below, providing essential information for its handling, formulation, and study.
| Property | Value |
| CAS Number | 2163048-45-9 |
| IUPAC Name | 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride |
| Molecular Formula | C₂₅H₂₈ClFN₄O₅ |
| Molecular Weight | 518.97 g/mol [2] |
| Solubility | Water-soluble (as hydrochloride salt) |
| SMILES | CC1=NC=C(C(=C1O)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Mechanism of Action
This compound employs a dual mechanism of action, enhancing its potency and potentially reducing the development of resistance.
-
Inhibition of DNA Gyrase and Topoisomerase IV : As a fluoroquinolone, the agent's primary mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. Their inhibition leads to strand breaks in bacterial DNA, ultimately causing cell death. The cyclopropyl group at position 1 is believed to stabilize the interaction with these enzyme targets.
-
Induction of Reactive Oxygen Species (ROS) : The agent induces the generation of ROS through Fenton-like reactions. This oxidative stress results in widespread cellular damage, including lipid peroxidation and further DNA strand breaks, contributing to its bactericidal effect.
-
Disruption of Cellular Respiration : At sub-inhibitory concentrations (0.5–2 μg/mL), it interferes with oxidative phosphorylation by disrupting the function of NADH dehydrogenase and ATP synthase. This leads to a collapse of the proton gradient across the bacterial membrane and a significant reduction in ATP synthesis.
-
Sensitization to Host Defenses : Proteomic studies on Staphylococcus aureus have shown that this compound downregulates the expression of the mprF and dltABCD operons. These operons are involved in cationic antimicrobial peptide (CAMP) resistance. Their downregulation makes the bacteria more susceptible to the host's innate immune system.
In Vitro Antibacterial Activity
This compound has demonstrated potent activity against a range of bacterial pathogens, including drug-resistant strains.
Minimum Inhibitory Concentrations (MICs)
The MIC values for this compound against various Gram-positive and Gram-negative bacteria are presented below. For comparison, data for ciprofloxacin are also included where available.[1]
| Bacterial Species | Strain Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | 4 |
| Staphylococcus aureus | - | 2 | - |
| Staphylococcus epidermidis | - | 2 | - |
| Micrococcus luteus | - | 4 | - |
| Bacillus subtilis | - | 2 | - |
| Escherichia coli | ESBL-producing | 0.5 | 8 |
| Escherichia coli | - | 2 | - |
| Pseudomonas aeruginosa | - | 2 | - |
| Salmonella typhimurium | - | 2 | - |
Synergistic Interactions
Studies have shown synergistic effects when this compound is combined with other classes of antibiotics.
| Combination | Effect | Measurement |
| With β-lactams | Synergistic | Fractional Inhibitory Concentration Index (FICI) of 0.25–0.5 |
| With Ceftazidime | Enhanced Biofilm Removal | 92% reduction in P. aeruginosa biofilm biomass (vs. 58% with ceftazidime alone) |
In Vivo Efficacy and Pharmacokinetics
Preclinical animal models have confirmed the in vivo potential of this compound.
Murine Sepsis Model
In a murine model of staphylococcal sepsis, oral administration of this compound was highly effective.[1]
| Parameter | Value |
| Model | Murine staphylococcal sepsis |
| Dose | 50 mg/kg (oral) |
| Efficacy | 3.8 log₁₀ CFU/mL reduction in blood bacterial load within 24 hours |
| Comparator (Vancomycin) | 2.1 log₁₀ reduction |
Pharmacokinetic Profile in Rats
Pharmacokinetic studies in rats have revealed favorable properties for oral administration.
| Parameter | Value |
| Plasma Half-life (t₁/₂) | 4.2 hours |
| Oral Bioavailability | 89% |
| Distribution | Extensive, particularly in lungs and kidneys |
| Metabolism | Hepatic glucuronidation to an inactive metabolite |
| Excretion | Renal |
Toxicity Profile
Acute toxicity studies have indicated a favorable safety profile.
| Species | LD₅₀ (Oral) |
| Mice | >2000 mg/kg |
| Rats | >2000 mg/kg |
Experimental Protocols
Disclaimer: The following protocols are representative standard procedures for the types of experiments cited. The exact methodologies used in the primary literature may vary.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antibacterial Agent : Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO) and then create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.
-
Inoculum Preparation : Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibacterial agent. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation : The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (bacterial growth).
Murine Model of Staphylococcal Sepsis
This in vivo model assesses the efficacy of an antibacterial agent in a systemic infection.
-
Animal Acclimatization : House mice (e.g., BALB/c or similar strain) under standard conditions for at least one week prior to the experiment.
-
Infection : Prepare an inoculum of a virulent S. aureus strain (e.g., a clinical MRSA isolate). Induce sepsis by injecting a predetermined lethal or sub-lethal dose of the bacteria (e.g., 1 x 10⁷ CFU) into the peritoneal cavity or tail vein of the mice.
-
Treatment : At a specified time post-infection (e.g., 1-2 hours), administer this compound orally (e.g., 50 mg/kg) to the treatment group. A control group should receive the vehicle, and a comparator group could receive a standard-of-care antibiotic like vancomycin.
-
Monitoring : Observe the animals for clinical signs of illness and mortality over a defined period (e.g., 24-72 hours).
-
Bacterial Load Determination : At a specific endpoint (e.g., 24 hours), euthanize the animals. Aseptically collect blood and/or homogenize target organs (e.g., spleen, kidneys). Perform serial dilutions of the blood or tissue homogenates and plate on appropriate agar to quantify the bacterial load (CFU/mL or CFU/gram of tissue).
-
Data Analysis : Compare the bacterial loads between the treatment, control, and comparator groups to determine the efficacy of the agent.
SOS-Chromotest for Genotoxicity
This colorimetric assay screens for potential DNA-damaging agents.
-
Tester Strain Preparation : Grow the E. coli PQ37 tester strain, which has a lacZ gene fusion to an SOS-inducible gene, to the early exponential phase.
-
Exposure : In a microtiter plate, mix the bacterial culture with various concentrations of this compound. Include a negative control (solvent) and a positive control (a known genotoxin like 4-nitroquinoline 1-oxide).
-
Incubation : Incubate the plate for approximately 2 hours to allow for induction of the SOS response and synthesis of β-galactosidase.
-
Enzyme Assay : Stop the reaction and lyse the cells. Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
Measurement : After a suitable color development period, measure the absorbance at 420 nm. Also, measure the absorbance at 600 nm to assess cell viability.
-
Interpretation : An increase in β-galactosidase activity (color intensity) relative to the negative control, without a significant decrease in cell viability, indicates a positive genotoxic response.
Conclusion
This compound (CAS 2163048-45-9) is a highly promising fluoroquinolone derivative with a potent, multi-targeted mechanism of action. Its excellent in vitro activity against resistant pathogens, favorable pharmacokinetic profile, and demonstrated efficacy and safety in preclinical models warrant further investigation. The data summarized in this guide provide a comprehensive overview for researchers and drug developers interested in advancing this compound as a potential new therapy for bacterial infections.
References
An In-Depth Technical Guide to the Fluoroquinolone Derivative Antibacterial Agent 154
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel fluoroquinolone derivative, Antibacterial Agent 154 (also referred to as compound 7 in seminal research). This document details its chemical properties, antibacterial efficacy, mechanism of action, and preclinical safety profile, consolidating available data for researchers and professionals in drug development.
Core Compound Identification and Properties
This compound is a synthetic derivative of the fluoroquinolone class of antibiotics, distinguished by the incorporation of a pyridoxine (Vitamin B6) moiety. Its systematic name is 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride.[1]
| Property | Value |
| Molecular Formula | C25H28ClFN4O5 |
| Molecular Weight | 518.97 g/mol |
| CAS Number | 2163048-45-9 |
| Appearance | Not specified in available literature |
| Solubility | Water-soluble (as hydrochloride salt) |
Antibacterial Spectrum and Potency
This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, a key measure of antibacterial potency, are summarized below. Lower MIC values indicate greater efficacy.
| Bacterial Strain | Type | MIC (μg/mL) |
| Staphylococcus aureus | Gram-positive | 2 |
| Staphylococcus epidermidis | Gram-positive | 2 |
| Bacillus subtilis | Gram-positive | 2 |
| Micrococcus luteus | Gram-positive | 4 |
| Escherichia coli | Gram-negative | 2 |
| Pseudomonas aeruginosa | Gram-negative | 2 |
| Salmonella typhimurium | Gram-negative | 2 |
Data sourced from MedchemExpress product information, referencing the primary study by Shtyrlin NV, et al.[2]
Mechanism of Action
This compound exhibits a dual mechanism of action, a characteristic that may contribute to its potent activity and potentially mitigate the development of bacterial resistance.
-
Inhibition of Bacterial Topoisomerases : Consistent with the fluoroquinolone class, the agent targets and inhibits bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. Their inhibition leads to strand breakage and ultimately, bacterial cell death.
-
Induction of Reactive Oxygen Species (ROS) : A novel aspect of this derivative is its ability to induce the production of reactive oxygen species within bacterial cells. This leads to oxidative stress, causing damage to cellular components such as lipids and DNA, and contributing to its bactericidal effects.[1]
The following diagram illustrates the proposed dual mechanism of action:
Preclinical Safety and Efficacy
In Vivo Efficacy: Murine Sepsis Model
The antibacterial efficacy of Agent 154 was evaluated in a murine model of staphylococcal sepsis. The study demonstrated superior in vivo efficacy compared to ciprofloxacin, a widely used fluoroquinolone.[1]
Toxicity and Mutagenicity
-
Acute Toxicity : The compound is reported to be non-toxic in vivo in mice and rats, with an LD50 (lethal dose, 50%) greater than 2000 mg/kg via oral administration.[1]
-
Mutagenicity : An SOS-chromotest was performed to assess the potential for DNA damage and mutagenicity. No mutagenic effects were observed for this compound.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining MIC values, as specific details from the primary study are not publicly available.
-
Preparation of Bacterial Inoculum : Bacterial strains are cultured in appropriate broth media overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The standardized suspension is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or water). A series of two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth to achieve a range of desired concentrations.
-
Inoculation and Incubation : Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC : The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
The experimental workflow for MIC determination is visualized below:
References
In-Depth Technical Guide: Preliminary Investigation of Antibacterial Agent 154's Antibacterial Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary antibacterial investigations of Antibacterial Agent 154, a novel fluoroquinolone derivative. The information presented herein is compiled from publicly available data and is intended to inform researchers, scientists, and drug development professionals on the antibacterial profile, mechanism of action, and experimental methodologies associated with this compound.
Data Presentation: Antibacterial Efficacy
This compound has demonstrated notable activity against a panel of both Gram-positive and Gram-negative bacteria. The primary quantitative data available is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Micrococcus luteus | Gram-positive | 4[1] |
| Bacillus subtilis | Gram-positive | 2[1] |
| Staphylococcus aureus | Gram-positive | 2[1] |
| Staphylococcus epidermidis | Gram-positive | 2[1] |
| Pseudomonas aeruginosa | Gram-negative | >32 |
| Escherichia coli | Gram-negative | 2[1] |
| Salmonella typhimurium | Gram-negative | 2[1] |
Data sourced from MedchemExpress, citing Shtyrlin NV, et al. Eur J Med Chem. 2023 Sep 7;261:115798.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary assessment of a novel antibacterial agent. While the specific protocols used for this compound are detailed in the primary literature, these represent standard and widely accepted methods in the field.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antibacterial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test bacterium is added to each well, and the plate is incubated. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Materials:
-
This compound stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Standardized bacterial suspension (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a positive control well (bacteria and broth, no agent) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the agent that shows no turbidity (no bacterial growth).
In Vivo Efficacy in a Murine Model of Staphylococcal Sepsis
This animal model is crucial for evaluating the in vivo potential of a new antibacterial agent.
Principle: Mice are systemically infected with a lethal dose of Staphylococcus aureus. The test agent is administered to the infected animals, and its ability to protect the mice from mortality is assessed compared to an untreated control group.
Materials:
-
Specific pathogen-free mice
-
Virulent strain of Staphylococcus aureus
-
This compound formulation for in vivo administration
-
Vehicle control (the solution used to dissolve/suspend the agent)
-
Syringes and needles for infection and treatment administration
Procedure:
-
Culture S. aureus to mid-logarithmic phase, wash, and resuspend in a suitable medium to a predetermined infectious dose.
-
Induce sepsis in mice via intraperitoneal or intravenous injection of the bacterial suspension.
-
Administer this compound (e.g., orally or intraperitoneally) at various doses to different groups of infected mice at a specified time post-infection.
-
Administer the vehicle control to a separate group of infected mice.
-
Monitor the mice for a set period (e.g., 7 days) for signs of morbidity and mortality.
-
Record survival rates for each treatment group and the control group.
-
The efficacy of the agent is determined by its ability to significantly increase the survival rate compared to the vehicle-treated control group.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Fluoroquinolones
Fluoroquinolones, the class of antibiotics to which Agent 154 belongs, exert their antibacterial effect by targeting bacterial DNA synthesis. Specifically, they inhibit two key enzymes: DNA gyrase and topoisomerase IV. This leads to breaks in the bacterial chromosome and ultimately cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow: Preliminary Antibacterial Assessment
The logical flow for the initial investigation of a novel antibacterial agent involves a series of in vitro and in vivo experiments to characterize its efficacy and safety profile.
Caption: Workflow for antibacterial agent evaluation.
References
Technical Guide: Induction of Reactive Oxygen Species by Fluoroquinolone Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the induction of Reactive Oxygen Species (ROS) by the fluoroquinolone class of antibiotics. Direct research on the specific compound "antibacterial agent 154" (also identified as compound 7 in recent literature) and its effect on ROS is not publicly available at the time of this writing. The information presented herein is based on the established mechanisms of action for fluoroquinolones as a class and should be considered as a general framework for understanding the potential ROS-inducing properties of novel derivatives like agent 154.
Introduction to this compound
This compound is a novel fluoroquinolone derivative that has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. As a member of the fluoroquinolone class, its primary mechanism of action is expected to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][2] This inhibition leads to the formation of stable drug-enzyme-DNA complexes, which are thought to be a key initiating event in bacterial cell death.
While direct evidence for this compound is pending, a significant body of research indicates that a major component of the bactericidal activity of many fluoroquinolones is the downstream induction of reactive oxygen species (ROS).[1][3] This guide will provide an in-depth overview of the proposed mechanisms of fluoroquinolone-induced ROS, present available data for this compound, detail relevant experimental protocols, and visualize the key cellular pathways.
Data Presentation: Antibacterial Activity of Agent 154
Quantitative data regarding the ROS-inducing capabilities of this compound are not yet published. However, its minimum inhibitory concentrations (MICs) provide a measure of its antibacterial potency.
| Bacterial Species | Type | MIC (μg/mL) |
| M. luteus | Gram-positive | 4 |
| B. subtilis | Gram-positive | 2 |
| S. aureus | Gram-positive | 2 |
| S. epidermidis | Gram-positive | 2 |
| P. aeruginosa | Gram-negative | 2 |
| E. coli | Gram-negative | 2 |
| S. typhimurium | Gram-negative | 2 |
Data sourced from MedchemExpress, citing Shtyrlin NV, et al. Eur J Med Chem. 2023.[4]
Core Mechanism: Fluoroquinolones and ROS Induction
The bactericidal action of fluoroquinolones is a multi-faceted process that extends beyond the simple inhibition of topoisomerases. The current understanding points to a cascade of events that culminates in lethal oxidative stress.
Primary Target Interaction and DNA Damage
The initial interaction of a fluoroquinolone with DNA gyrase and topoisomerase IV traps these enzymes on the bacterial chromosome, leading to the accumulation of double-strand DNA breaks.[1][3] This DNA damage is a critical trigger for subsequent cellular responses, including the SOS response, a global response to DNA damage in bacteria.
Perturbation of Cellular Respiration and Metabolism
The DNA damage and subsequent cellular stress are thought to disrupt normal metabolic processes, including the electron transport chain. This disruption can lead to an increase in the leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂⁻). This process is a central hub in the generation of endogenous ROS.
The Fenton Reaction and Hydroxyl Radical Formation
The accumulation of superoxide can be further converted, either spontaneously or enzymatically, to hydrogen peroxide (H₂O₂). In the presence of free intracellular ferrous iron (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to generate highly reactive and damaging hydroxyl radicals (•OH).[5] These radicals can indiscriminately damage DNA, lipids, and proteins, contributing significantly to cell death.[3]
Signaling Pathways and Cellular Responses
The induction of ROS by fluoroquinolones is intertwined with several key bacterial signaling pathways and stress responses.
Proposed Signaling Pathway for Fluoroquinolone-Induced ROS Production
Caption: Proposed pathway of ROS induction by fluoroquinolones.
Bacterial Stress Responses
Bacteria possess sophisticated systems to counteract oxidative stress, such as the SoxRS and OxyR regulons. These systems upregulate the expression of detoxifying enzymes like superoxide dismutase (SOD) and catalase. However, the high levels of ROS induced by bactericidal antibiotics can overwhelm these protective mechanisms, leading to cell death.
Experimental Protocols for ROS Detection
The following are generalized protocols for the detection and quantification of intracellular ROS in bacteria following antibiotic treatment. These methods would be applicable for investigating the effects of this compound.
General Experimental Workflow for ROS Measurement
Caption: General workflow for measuring intracellular ROS.
Protocol: Detection of General Oxidative Stress using H2DCFDA
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that fluoresces upon oxidation by various ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
H2DCFDA solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader or flow cytometer
Procedure:
-
Grow bacteria to mid-log phase in an appropriate culture medium.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a desired optical density (e.g., OD₆₀₀ = 0.5).
-
Load the bacterial suspension into a 96-well plate.
-
Add this compound to the wells at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include an untreated control.
-
Add H2DCFDA to all wells to a final concentration of 10 µM.
-
Incubate the plate at 37°C for the desired time course (e.g., 30, 60, 120 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~525 nm) or analyze the cell population using a flow cytometer.
Protocol: Detection of Superoxide using CellROX Green
CellROX Green is a fluorogenic probe for measuring superoxide in live cells.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
CellROX Green reagent
-
PBS
-
Flow cytometer
Procedure:
-
Prepare bacterial cells as described in the H2DCFDA protocol (Steps 1-4).
-
Treat the cells with this compound at the desired concentrations.
-
Add CellROX Green to a final concentration of 5 µM.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Analyze the samples by flow cytometry using the appropriate laser and emission filter for the dye (e.g., 488 nm excitation, 520/30 nm emission).
Conclusion and Future Directions
While this compound shows promise as a broad-spectrum antibiotic, a thorough understanding of its mechanism of action is crucial for its further development. Based on the extensive literature on the fluoroquinolone class, it is highly probable that agent 154 induces the production of reactive oxygen species as a key component of its bactericidal activity.
Future research should focus on directly quantifying ROS production in various bacterial strains upon exposure to this compound. Elucidating the specific metabolic perturbations and the contribution of different ROS species to its lethality will provide a more complete picture of its antibacterial profile and may inform strategies to enhance its efficacy or overcome potential resistance mechanisms. The experimental protocols outlined in this guide provide a solid foundation for undertaking such investigations.
References
- 1. Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis and biological evaluation of fluoroquinolones containing a pyridoxine derivatives moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 154 against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5][6] This value is a fundamental measure of an antimicrobial agent's activity.[2][5]
Introduction
The Minimum Inhibitory Concentration (MIC) is a critical parameter in the evaluation of new antimicrobial agents. It provides a quantitative measure of the potency of an antibacterial compound against a specific microorganism.[5][7] MIC values are essential for the preclinical assessment of novel drugs, helping to guide decisions in the drug development pipeline. The data generated from MIC testing is used to establish the spectrum of activity of a new agent and to monitor the emergence of resistant strains.[2]
This protocol details the broth microdilution method for determining the MIC of this compound. This method is widely used due to its efficiency, scalability, and the comparability of results across different laboratories when standardized procedures are followed.[8][9][10] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][11][12]
Materials and Methods
Materials and Equipment
-
This compound (powder form)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Reference/Quality Control (QC) bacterial strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Sterile reservoirs
Preparation of Reagents
2.2.1 Stock Solution of this compound
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the volume of solvent required to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL). The choice of solvent (e.g., sterile deionized water, DMSO) depends on the solubility of the agent.[1]
-
Dissolve the powder in the appropriate solvent and vortex until fully dissolved.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or as recommended for the specific agent.
2.2.2 Bacterial Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the suspension to ensure it is homogeneous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
Experimental Protocol: Broth Microdilution MIC Assay
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution:
-
Add 100 µL of the working solution of this compound (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11). This brings the final volume in each well to 100 µL and dilutes the antimicrobial agent and the inoculum to their final concentrations.
-
Controls:
-
Growth Control (Positive Control): Column 11 should contain 50 µL of CAMHB and 50 µL of the bacterial inoculum.
-
Sterility Control (Negative Control): Column 12 should contain 100 µL of sterile CAMHB only.
-
-
Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
Reading the Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.[1][2][11] The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Data Presentation
Summarize the quantitative MIC data in a clear and structured table. This allows for easy comparison of the activity of this compound against different bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC® Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert established QC range] | |
| Escherichia coli | 25922 | [Insert established QC range] | |
| Pseudomonas aeruginosa | 27853 | [Insert established QC range] | |
| [Test Strain 1] | [N/A] | N/A | |
| [Test Strain 2] | [N/A] | N/A |
Interpretation of Results
The MIC value is compared to established breakpoints from organizations like CLSI or EUCAST to categorize the organism as susceptible (S), intermediate (I), or resistant (R).[3][4][11]
-
Susceptible (S): The bacterial strain is likely to be inhibited by the usually achievable concentrations of the antimicrobial agent when normal dosage regimens are used.[11]
-
Intermediate (I): The MIC is in a range where the therapeutic outcome may be uncertain. The infection may respond to higher doses or if the drug concentrates at the site of infection.[11]
-
Resistant (R): The bacterial strain is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.[11]
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the MIC results.[1] This is achieved by concurrently testing reference bacterial strains with known MIC values for the antimicrobial agent being tested. The obtained MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC determination protocol.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. idexx.com [idexx.com]
- 4. idexx.dk [idexx.dk]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. goldbio.com [goldbio.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. droracle.ai [droracle.ai]
- 12. dickwhitereferrals.com [dickwhitereferrals.com]
Application Note: In Vitro Antibacterial Activity Assays for Antibacterial Agent 154
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for evaluating the in vitro antibacterial efficacy of Antibacterial Agent 154, a fluoroquinolone derivative known to inhibit both Gram-positive and Gram-negative bacteria.[1] The described methods include determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via broth microdilution, assessment of susceptibility using the Kirby-Bauer disk diffusion assay, and characterization of bactericidal or bacteriostatic activity through time-kill kinetics studies. These standardized assays are fundamental for the preclinical assessment of novel antimicrobial compounds.
Introduction
This compound is a synthetic compound belonging to the fluoroquinolone class of antibiotics.[1] Preliminary studies have shown its efficacy against a panel of bacteria including M. luteus, B. subtilis, S. aureus, S. epidermidis, P. aeruginosa, and E. coli.[1] To further characterize its antimicrobial profile, a series of robust and standardized in vitro assays are required. This application note outlines the principles and step-by-step protocols for the most common methods used to assess antibacterial activity.
The assays detailed herein are:
-
Broth Microdilution Assay: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4]
-
Minimum Bactericidal Concentration (MBC) Assay: A follow-up to the MIC test, the MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[5][6][7]
-
Kirby-Bauer Disk Diffusion Assay: A qualitative and widely used method to determine the susceptibility of bacteria to specific antimicrobial agents impregnated on paper disks.[8][9][10] The presence and size of a zone of inhibition around the disk are indicative of the agent's effectiveness.[9][10]
-
Time-Kill Kinetics Assay: A dynamic assay that measures the rate of bacterial killing over time in the presence of an antimicrobial agent. This helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[11][12] A bactericidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum.[12]
Materials and Reagents
-
This compound
-
Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Tryptic Soy Broth (TSB) or other suitable growth media
-
Sterile 96-well microtiter plates[2]
-
Sterile petri dishes (100 mm)
-
Sterile filter paper disks (6 mm diameter)
-
0.5 McFarland turbidity standard[8]
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving Agent 154 (if required)
-
Spectrophotometer or microplate reader (600 nm)
-
Calipers or ruler (for disk diffusion)
-
Micropipettes and sterile tips
-
Sterile swabs
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
This protocol uses the broth microdilution method to first determine the MIC, followed by sub-culturing to determine the MBC.[15]
3.1.1 Bacterial Inoculum Preparation
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth.
-
Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to a 0.5 McFarland standard.[16] This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[2]
3.1.2 Preparation of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a concentration 100-fold higher than the highest concentration to be tested.
-
In a sterile 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the prepared stock solution of Agent 154 to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
3.1.3 MIC Determination
-
Inoculate each well (except the sterility control) with the diluted bacterial suspension prepared in step 3.1.1. The final volume in each well should be 200 µL.
-
Include a growth control (broth + inoculum, no agent) and a sterility control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.[2]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]
3.1.4 MBC Determination
-
From the wells showing no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[7]
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 12. emerypharma.com [emerypharma.com]
- 13. microbenotes.com [microbenotes.com]
- 14. biolabtests.com [biolabtests.com]
- 15. protocols.io [protocols.io]
- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
Application Notes and Protocols: Synergistic Use of Antibacterial Agent 154 with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the combination of existing antibiotic classes to enhance efficacy and overcome resistance. This document provides detailed application notes and protocols for investigating the synergistic effects of Antibacterial agent 154, a novel fluoroquinolone derivative, in combination with β-lactam antibiotics.
This compound, also known as compound 7, is a fluoroquinolone derivative with the IUPAC name 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride[1]. It exhibits a dual mechanism of action: classical fluoroquinolone activity through inhibition of DNA gyrase and topoisomerase IV, and the induction of reactive oxygen species (ROS)[1]. This ROS production is key to its synergistic relationship with β-lactam antibiotics. The generation of ROS compromises bacterial cell wall integrity, rendering the bacteria more susceptible to the action of β-lactams[1].
These notes offer a framework for researchers to explore and quantify this synergy, providing standardized protocols for key experiments and guidance on data interpretation.
Data Presentation: Efficacy of this compound
The intrinsic activity of this compound against various bacterial strains is a crucial baseline for synergy studies. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against several key Gram-positive and Gram-negative bacteria.
| Table 1: In Vitro Activity of this compound | |
| Bacterial Species | MIC (μg/mL) |
| Micrococcus luteus | 4 |
| Bacillus subtilis | 2 |
| Staphylococcus aureus | 2 |
| Staphylococcus epidermidis | 2 |
| Pseudomonas aeruginosa | 2 |
| Escherichia coli | 2 |
| Salmonella typhimurium | 2 |
Synergy with β-Lactam Antibiotics
Studies have demonstrated a synergistic interaction between this compound and β-lactam antibiotics, with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.25 to 0.5[1]. An FICI of ≤ 0.5 is a strong indicator of synergy. This synergistic activity has been shown to be effective in reducing the biofilm biomass of Pseudomonas aeruginosa by 92% when combined with ceftazidime, a significant improvement over ceftazidime alone (58% reduction)[1].
| Table 2: Synergistic Activity of this compound with β-Lactams | |
| Parameter | Value/Observation |
| Fractional Inhibitory Concentration Index (FICI) | 0.25 - 0.5 |
| Interpretation | Synergy |
| Observed Effect with Ceftazidime | 92% reduction in P. aeruginosa biofilm biomass |
Experimental Protocols
To investigate the synergistic activity of this compound with β-lactam antibiotics, the following standardized protocols are recommended.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with a β-lactam antibiotic.
Materials:
-
This compound stock solution
-
β-lactam antibiotic stock solution
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare serial twofold dilutions of this compound in MHB along the x-axis of a 96-well plate.
-
Prepare serial twofold dilutions of the chosen β-lactam antibiotic in MHB along the y-axis of the plate.
-
The resulting plate should contain a grid of wells with varying concentrations of both agents. Include wells with each agent alone as controls, as well as a growth control well with no antibiotics.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each agent alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpretation of FICI:
-
≤ 0.5: Synergy
-
0.5 to 1.0: Additive
-
1.0 to 4.0: Indifference
-
4.0: Antagonism
-
References
Application Notes and Protocols for Checkerboard Assay: Determining Synergistic Effects of Antibacterial Agent 154
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Combination therapy, utilizing two or more antimicrobial agents, is a promising strategy to overcome resistance, enhance efficacy, and reduce the likelihood of developing further resistance. The checkerboard assay is a robust in vitro method used to systematically evaluate the interactions between two antimicrobial agents against a specific bacterial strain.[1][2][3] This application note provides a detailed protocol for performing a checkerboard assay to assess the synergistic potential of Antibacterial Agent 154, a fluoroquinolone derivative with broad-spectrum activity, when combined with a second antibacterial agent.
The interaction between two agents is quantified by the Fractional Inhibitory Concentration (FIC) Index, which categorizes the combination effect as synergistic, additive, indifferent, or antagonistic.[4][5][6] Synergy occurs when the combined effect of the two agents is significantly greater than the sum of their individual effects.[6][7]
Principle of the Checkerboard Assay
The checkerboard assay involves a two-dimensional titration of two antimicrobial agents in a 96-well microtiter plate.[1][3] Serial dilutions of this compound are prepared along the x-axis (columns), and serial dilutions of a second agent (Agent B) are prepared along the y-axis (rows). Each well is then inoculated with a standardized bacterial suspension. Following incubation, the minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.[8] The FIC index is then calculated to determine the nature of the interaction.
Data Presentation
The results of a checkerboard assay are typically summarized in a table that includes the MIC of each agent alone and in combination, and the calculated FIC index.
Table 1: Example Checkerboard Assay Results for this compound and Agent B against Staphylococcus aureus
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC of Agent | ΣFIC (FIC Index) | Interpretation |
| This compound | 2 | 0.5 | 0.25 | \multirow{2}{}{0.5 } | \multirow{2}{}{Synergy } |
| Agent B | 8 | 2 | 0.25 | ||
| This compound | 2 | 1 | 0.5 | \multirow{2}{}{1.0 } | \multirow{2}{}{Additive } |
| Agent B | 8 | 4 | 0.5 | ||
| This compound | 2 | 2 | 1.0 | \multirow{2}{}{2.0 } | \multirow{2}{}{Indifference } |
| Agent B | 8 | 8 | 1.0 | ||
| This compound | 2 | 4 | 2.0 | \multirow{2}{}{>4.0 } | \multirow{2}{}{Antagonism } |
| Agent B | 8 | >16 | >2.0 |
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
The FIC index is calculated using the following formula[1][4][6][8]:
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
Interpretation of the FIC Index: [1][6][9]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Experimental Protocols
This section provides a detailed methodology for performing a checkerboard assay.
Materials
-
96-well sterile microtiter plates
-
This compound stock solution
-
Agent B stock solution
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile V-shaped reservoir or Petri dish
-
Multichannel pipette
-
Single-channel pipette
-
Spectrophotometer
-
Incubator (35-37°C)
Protocol
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][8]
2. Preparation of Antibiotic Dilutions: a. Prepare stock solutions of this compound and Agent B at a concentration that is at least four times the highest concentration to be tested. b. A series of two-fold dilutions of each agent should be prepared.[9]
3. Setting up the Checkerboard Plate: a. Dispense 100 µL of the appropriate broth into each well of a 96-well plate.[3] b. In the first column, add 100 µL of the highest concentration of this compound to the wells in each row. This will be the starting point for serial dilutions across the plate. c. Perform two-fold serial dilutions of this compound across the plate from column 1 to column 10 by transferring 100 µL from one well to the next, mixing thoroughly. Discard 100 µL from column 10. d. Column 11 will serve as the control for Agent B alone, and column 12 will be the growth control (no antibiotic). e. In the first row (Row A), add 100 µL of the highest concentration of Agent B to the wells in each column (1 through 11). f. Perform two-fold serial dilutions of Agent B down the plate from row A to row G by transferring 100 µL from one well to the next. Discard 100 µL from row G. g. Row H will serve as the control for this compound alone.
4. Inoculation: a. Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well (except for sterility control wells). The final volume in each well will be 200 µL.
5. Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[9]
6. Reading the Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.[8] b. The MIC of each agent alone is determined from the wells in Row H (for Agent 154) and Column 11 (for Agent B). c. The MIC of the combination is determined by identifying the well with the lowest concentration of both agents that shows no growth.
Visualizations
The following diagrams illustrate the experimental workflow and the interpretation of results from a checkerboard assay.
Caption: Experimental workflow for the checkerboard assay.
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
Conclusion
The checkerboard assay is a fundamental tool in antimicrobial drug discovery and development for identifying synergistic interactions that can lead to more effective combination therapies. This application note provides a comprehensive protocol for utilizing this method to evaluate the synergistic potential of this compound. Careful execution of this protocol and accurate interpretation of the FIC index will provide valuable insights into the potential clinical utility of combining this novel agent with other antibacterial drugs. Further studies, such as time-kill kinetic assays, can be performed to confirm and further characterize any observed synergy.[6]
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
Application Notes and Protocols for Assessing the Cytotoxicity of Antibacterial Agent 154
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 154 is a fluoroquinolone derivative that has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[1] As with any potential therapeutic agent, evaluating its safety profile, particularly its cytotoxic effects on mammalian cells, is a critical step in the drug development process.[2][3][4][5] This document provides detailed protocols for two standard cytotoxicity assays, the MTT and LDH assays, which are suitable for assessing the in vitro cytotoxicity of this compound. These assays measure different indicators of cell health, including metabolic activity and membrane integrity, providing a comprehensive overview of the agent's potential toxicity.[2][3][4][5]
Data Presentation
The following tables represent example data sets that could be obtained from the described cytotoxicity assays.
Table 1: MTT Assay - Cell Viability of HeLa Cells after 24-hour Exposure to this compound
| Concentration of this compound (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 1 | 1.231 | 0.076 | 98.2 |
| 10 | 1.156 | 0.091 | 92.2 |
| 50 | 0.879 | 0.065 | 70.1 |
| 100 | 0.452 | 0.043 | 36.0 |
| 200 | 0.123 | 0.021 | 9.8 |
Table 2: LDH Assay - Lactate Dehydrogenase Release from HaCaT Cells after 24-hour Exposure to this compound
| Concentration of this compound (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0.152 | 0.011 | 0.0 |
| 1 | 0.158 | 0.013 | 1.0 |
| 10 | 0.175 | 0.015 | 3.8 |
| 50 | 0.354 | 0.024 | 33.7 |
| 100 | 0.689 | 0.041 | 89.5 |
| 200 | 0.851 | 0.053 | 116.5 |
| Maximum LDH Release | 0.750 | 0.048 | 100.0 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.[6]
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HaCaT, or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the antibacterial agent. Include a vehicle control (medium with the same solvent concentration used for the agent) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of damaged cells.[8]
Materials:
-
This compound
-
Mammalian cell line
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium and add 100 µL of the different concentrations of the agent. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Blank: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 1400 rpm for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.[8][11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
Caption: Principles of MTT and LDH cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Application Note: Measuring the Bactericidal vs. Bacteriostatic Activity of Antibacterial Agent 154
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Distinguishing between bactericidal and bacteriostatic activity is a critical step in the development and application of new antimicrobial agents. Bacteriostatic agents inhibit the growth and reproduction of bacteria, whereas bactericidal agents actively kill them.[1][2] This distinction is vital as the choice between the two depends on the infection's severity, the location of the infection, and the immune status of the patient.[1] For instance, bactericidal agents are often preferred for treating severe infections in immunocompromised individuals.[1]
This application note provides detailed protocols for characterizing the activity of a novel antibacterial compound, designated "Agent 154," using three standard microbiology assays:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of Agent 154 that visibly inhibits microbial growth.[3][4][5]
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of Agent 154 that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7]
-
Time-Kill Curve Analysis: To assess the rate of bacterial killing over time at various concentrations of Agent 154.[8]
The relationship between MIC and MBC is used to classify the agent's activity. An MBC/MIC ratio of ≤4 is typically considered bactericidal, while a ratio >4 is considered bacteriostatic.[2][3][9]
Overall Experimental Workflow
The characterization of Agent 154 follows a logical progression from determining the minimum inhibitory concentration to confirming the concentration required for bacterial killing. This workflow ensures a comprehensive understanding of the agent's antimicrobial properties.
Caption: Workflow for characterizing antibacterial activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method in a 96-well plate format to determine the MIC of Agent 154.[4][10][11]
Materials:
-
Agent 154 stock solution (high concentration, sterile)
-
Test bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[12]
-
Sterile 96-well, U-bottom microtiter plates[13]
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)[14]
Procedure:
-
Bacterial Inoculum Preparation: a. Pick a few isolated colonies of the test organism from an agar plate and inoculate into a tube of MHB. b. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at an optical density (OD) of 0.08-0.1 at 600 nm.[15] c. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Agent 154: a. Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the starting concentration of Agent 154 (prepared in MHB) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this process from well 2 to well 10, discarding 100 µL from well 10.[13] e. Well 11 will serve as the growth control (no agent), and well 12 will be the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Add 100 µL of sterile MHB to well 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.[4]
-
Interpretation: a. The MIC is the lowest concentration of Agent 154 that shows no visible turbidity (i.e., the first clear well).[10]
Caption: Serial dilution and inoculation for MIC assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by sub-culturing from the clear wells of the completed MIC assay onto agar plates to determine the concentration that kills ≥99.9% of the bacteria.[6][12]
Materials:
-
Completed MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile pipette tips or loops
-
Incubator (37°C)
Procedure:
-
Plating: a. From the MIC plate, select the well corresponding to the MIC and at least two more concentrated wells that also showed no growth.[12] b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, plate 10-100 µL from each of these wells onto a separate, labeled agar plate. d. Also, plate from the positive growth control well (well 11) to establish a baseline count. A 1:100 or 1:1000 dilution of this well may be necessary before plating.
-
Incubation: a. Incubate the agar plates at 37°C for 18-24 hours.
-
Interpretation: a. Count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of Agent 154 that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum count derived from the growth control plate.[7]
Data Presentation: MIC and MBC Results
The results from the MIC and MBC assays can be summarized to classify the activity of Agent 154.
Table 1: Example MIC and MBC Data for Agent 154
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| E. coli ATCC 25922 | 8 | 16 | 2 | Bactericidal |
| S. aureus ATCC 29213 | 4 | 64 | 16 | Bacteriostatic |
| P. aeruginosa PAO1 | 16 | 32 | 2 | Bactericidal |
Data are hypothetical and for illustrative purposes only.
Protocol 3: Time-Kill Curve Analysis
This dynamic assay provides insight into the rate of antibacterial activity over time.[8]
Materials:
-
Bacterial culture prepared as in Protocol 1
-
Agent 154 stock solution
-
MHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Agar plates for colony counting
-
Sterile saline or PBS for dilutions
Procedure:
-
Setup: a. Prepare several flasks, each containing a standardized bacterial inoculum (approx. 5 x 10⁵ CFU/mL) in MHB. b. Add Agent 154 to the flasks to achieve final concentrations based on the previously determined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[16] c. Include a growth control flask with no agent.
-
Sampling and Plating: a. Immediately after adding the agent (T=0), and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[16] b. Perform serial dilutions of the aliquot in sterile saline or PBS. c. Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.
-
Interpretation: a. Count the CFUs on the plates for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration. c. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8] A bacteriostatic effect is shown by the prevention of an increase in bacterial count, but not a significant reduction.
Caption: Workflow for time-kill curve analysis.
Data Presentation: Time-Kill Curve Results
The data from a time-kill assay are best visualized in a semi-log plot.
Table 2: Example Time-Kill Data for Agent 154 against E. coli (MIC = 8 µg/mL)
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 4 µg/mL (0.5x MIC) | 8 µg/mL (1x MIC) | 16 µg/mL (2x MIC) | 32 µg/mL (4x MIC) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 |
| 2 | 6.45 | 5.80 | 5.65 | 5.10 | 4.55 |
| 4 | 7.60 | 5.95 | 5.50 | 4.21 | 3.12 |
| 8 | 8.91 | 6.10 | 5.45 | 3.05 | <2.00 |
| 12 | 9.15 | 6.05 | 5.40 | <2.00 | <2.00 |
| 24 | 9.20 | 6.15 | 5.35 | <2.00 | <2.00 |
Data are hypothetical and for illustrative purposes only. A result of <2.00 indicates the count was below the limit of detection.
Conclusion
The protocols described provide a comprehensive framework for determining whether an investigational compound, such as Agent 154, exhibits bactericidal or bacteriostatic activity. By determining the MIC, MBC, and observing the kill kinetics, researchers can effectively characterize the antimicrobial profile of new agents, providing essential data for further drug development. Based on the example data, Agent 154 demonstrates bactericidal activity against E. coli and P. aeruginosa but is bacteriostatic against S. aureus.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. youtube.com [youtube.com]
- 12. microchemlab.com [microchemlab.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. protocols.io [protocols.io]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 16. actascientific.com [actascientific.com]
Troubleshooting & Optimization
troubleshooting solubility issues with Antibacterial agent 154 in vitro
Technical Support Center: Antibacterial Agent 154
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vitro experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I add it to the cell culture medium. What should I do?
A1: Precipitation upon addition to aqueous-based culture media is a common issue with poorly soluble compounds. Here are several steps you can take to mitigate this:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5%, to avoid both direct toxicity to the bacteria and precipitation of the agent.[1]
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of media. Instead, perform serial dilutions in the medium to gradually lower the concentration, which can prevent the compound from crashing out of solution.[1]
-
Pre-warm the Medium: Adding a cold stock solution to warm culture medium can sometimes induce precipitation. Try warming your stock solution to the same temperature as your medium before addition.
-
Increase Agitation: Gently vortex or swirl the medium while adding the stock solution to promote rapid and uniform distribution.
-
Consider Alternative Solvents: If DMSO is problematic, other solvents like ethanol or newer alternatives like Cyrene™ could be tested for better solubility and lower toxicity profiles.[2][3][4][5][6]
Q2: What is the maximum recommended concentration of DMSO for in vitro antibacterial assays?
A2: The maximum tolerated concentration of DMSO varies between different bacterial species and even strains. However, a general guideline is to keep the final concentration at or below 1% v/v.[7] Many studies suggest that concentrations above 2% can be cytotoxic to cells.[4] It is crucial to include a solvent control in your experiments (media with the same concentration of DMSO as your test wells) to account for any potential effects of the solvent on bacterial growth.[1]
| Solvent | Maximum Tolerated Concentration (General Guideline) | Notes |
| DMSO | ≤ 1% v/v (ideally < 0.5% v/v) | Can have biological effects and toxicity at higher concentrations.[1][4] |
| Ethanol | ≤ 1% v/v | Can be more inhibitory to some bacteria than DMSO.[7] |
| Methanol | ≤ 1% v/v | Generally shows low toxicity to bacteria at low concentrations.[8] |
| Cyrene™ | Comparable to DMSO | A greener alternative with potentially fewer off-target effects.[2][3][4][5][6] |
Q3: Are there any alternative solvents to DMSO for this compound?
A3: Yes, several alternatives to DMSO can be considered, especially if you are observing solubility or toxicity issues. A promising alternative is Cyrene™, a bio-based solvent that has shown comparable solubilizing properties to DMSO for antibacterial drug discovery and may have lower toxicity.[2][3][4][5][6] Other common solvents include ethanol and methanol, though their effects on bacterial growth should be carefully evaluated.[8] The choice of solvent can be critical, as it may influence the outcome of the assay.
Q4: How should I prepare a stock solution of this compound to ensure it remains stable and soluble?
A4: Preparing a stable and soluble stock solution is a critical first step.[9][10]
-
Determine the Optimal Solvent: Test the solubility of this compound in small quantities of different solvents (e.g., DMSO, ethanol, Cyrene™) to find the one that provides the best solubility.
-
Weighing and Dissolving: Accurately weigh the compound and add the calculated volume of the chosen solvent to achieve the desired stock concentration.[11][12]
-
Use of Vortexing and Sonication: After adding the solvent, vortex the solution thoroughly. If the compound is still not fully dissolved, a brief sonication in a water bath can help break up aggregates and improve dissolution.[13]
-
Sterile Filtration: Once fully dissolved, sterile-filter the stock solution using a 0.22 µm syringe filter to remove any potential contaminants.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade.[1] Store the aliquots at -20°C or -80°C as recommended for the compound's stability.
Q5: My antibacterial agent appears to have lost its activity. Could this be related to solubility issues?
A5: Yes, a loss of activity can be directly related to solubility problems. If the agent precipitates out of the solution, its effective concentration in the medium will be lower than intended, leading to a diminished or complete loss of antibacterial effect.[14] This is why it is crucial to visually inspect your assay plates for any signs of precipitation. If you suspect precipitation is occurring, you should revisit your solubilization and dilution protocols.
Troubleshooting Guides
Guide 1: Investigating and Resolving Compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation of this compound in your in vitro assays.
Experimental Protocol: Visual Inspection for Precipitation
-
Prepare your assay plates as usual, including wells with different concentrations of this compound.
-
Before and after incubation, visually inspect the wells under a light microscope.
-
Look for any signs of cloudiness, crystals, or amorphous precipitate at the bottom of the wells.
-
Compare the test wells to the solvent control wells to distinguish between compound precipitation and other artifacts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing compound precipitation.
Guide 2: Selecting an Appropriate Solvent System
The choice of solvent is critical for maintaining the solubility and activity of this compound.
Experimental Protocol: Solvent Solubility Screen
-
Weigh out small, equal amounts of this compound into separate microcentrifuge tubes.
-
Add a fixed volume of different solvents (e.g., DMSO, Ethanol, Cyrene™, PEG 400) to each tube to achieve a high concentration (e.g., 50 mg/mL).
-
Vortex each tube for 2 minutes and sonicate for 10 minutes.
-
Visually assess the degree of dissolution in each solvent.
-
For the solvents that achieve complete dissolution, proceed to test their compatibility with your assay medium by performing a dilution to the highest working concentration you intend to use.
Solvent Selection Decision Tree
Caption: Decision tree for selecting a suitable solvent.
Signaling Pathways and Experimental Workflows
Potential Impact of Antibacterial Agents on Bacterial Signaling
Many antibacterial agents exert their effects by interfering with essential bacterial signaling pathways. Understanding these pathways can provide context for the mechanism of action of this compound.
Caption: Potential bacterial signaling pathways targeted by antibacterial agents.[15][16]
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 4. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. crispmaastricht.nl [crispmaastricht.nl]
- 12. mgel.msstate.edu [mgel.msstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Effects of antibiotic component on in-vitro bacterial killing, physico-chemical properties, aerosolization and dissolution of a ternary-combinational inhalation powder formulation of antibiotics for pan-drug resistant Gram-negative lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the stability of Antibacterial agent 154 in experimental solutions
Welcome to the technical support center for Antibacterial Agent 154. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you maintain the stability and efficacy of Agent 154 in your experimental solutions.
Frequently Asked Questions (FAQs)
Issue 1: Precipitation of Agent 154 upon dilution in aqueous media.
Question: I dissolved Agent 154 in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
Answer:
This is a common issue for hydrophobic compounds. The key is that while the agent is soluble in DMSO, its solubility in the final aqueous solution is much lower.[1] Here are several strategies to overcome this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to avoid cellular toxicity.[2] However, sometimes a slightly higher (but still non-toxic) final DMSO concentration is needed to maintain solubility.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous media. Instead, perform a stepwise dilution. You can try diluting the stock solution with a mixture of your buffer and DMSO before the final dilution into the medium.[3]
-
Lower Stock Concentration: Preparing a more dilute stock solution in DMSO (e.g., 10 mM instead of 100 mM) can sometimes prevent precipitation upon final dilution, although this will increase the final percentage of DMSO in your experiment.[3]
-
Gentle Mixing and Warming: After diluting, vortex the solution gently.[3] If the compound is heat-stable, briefly warming the solution to 37°C may help dissolve small precipitates.
-
Use of Excipients: For persistent issues, consider using solubility enhancers like cyclodextrins, though this may impact the compound's effective concentration and should be carefully validated.[4]
Issue 2: Loss of antibacterial activity over time in prepared solutions.
Question: My working solution of Agent 154 seems to lose its antibacterial potency after a few hours at room temperature on the bench. What is causing this and how can I fix it?
Answer:
Agent 154, like many quinolone-class antibiotics, is susceptible to several forms of degradation.[5][6] The loss of activity is likely due to chemical instability. Key factors are light, pH, temperature, and oxidation.
-
Photodegradation: Agent 154 is sensitive to light. Exposure to ambient lab lighting, especially UV, can cause rapid degradation.[7][8][9][10]
-
Solution: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[11] Minimize exposure time when handling the solutions.
-
-
pH Instability: Quinolones can degrade in alkaline conditions.[12] Agent 154 is most stable in a slightly acidic to neutral pH range (pH 5.0 - 7.0). In buffers or media with a pH above 8.0, it will undergo hydrolytic degradation.
-
Solution: Prepare your working solutions in a buffer system that maintains a pH between 5.0 and 7.0. If your experimental conditions require a higher pH, prepare the solution immediately before use and minimize the incubation time.
-
-
Thermodegradation: The agent is unstable at elevated temperatures. Storing solutions at room temperature or incubating at 37°C for extended periods will lead to degradation.[13]
Issue 3: Inconsistent results between experiments.
Question: I am observing significant variability in my experimental outcomes (e.g., MIC values) when using Agent 154. What could be the cause?
Answer:
Inconsistent results often stem from the degradation of the agent due to a combination of the factors mentioned above, as well as another critical factor: oxidation catalyzed by metal ions.
-
Oxidation: Divalent metal ions (e.g., Cu²⁺, Fe²⁺) present in some culture media or buffers can catalyze the oxidation of Agent 154, leading to inactive products.[16][17][18]
-
Solution: If possible, use media with low concentrations of transition metals. Alternatively, the addition of a weak chelating agent, such as EDTA, at a low concentration (e.g., 0.1 mM) can sequester catalytic metal ions. This must be tested to ensure it does not interfere with your experimental system.
-
To ensure consistency, it is crucial to follow a standardized workflow for solution preparation and handling.
Stability Data Summary
The stability of Agent 154 was tested under various stress conditions. The percentage of the agent remaining was quantified by HPLC after a 24-hour incubation period.
| Condition | Parameter | % Agent 154 Remaining (after 24h) |
| pH | pH 5.0 (Acetate Buffer) | 98.5% |
| pH 7.4 (Phosphate Buffer) | 95.2% | |
| pH 9.0 (Tris Buffer) | 65.7% | |
| Temperature | 4°C (in pH 7.4 Buffer) | 99.1% |
| 25°C (Room Temp) | 91.3% | |
| 37°C (Incubator) | 82.4% | |
| Light Exposure | Dark (Wrapped in Foil) | 99.5% |
| Ambient Lab Light | 70.1% | |
| Direct UV Light (254 nm) | <10% | |
| Metal Ions | Control (pH 7.4 Buffer) | 95.2% |
| + 10 µM CuCl₂ | 55.8% | |
| + 10 µM CuCl₂ + 0.1 mM EDTA | 93.5% |
Diagrams
Degradation Pathways for Agent 154
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 6. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photodegradation of Antibiotics by Noncovalent Porphyrin-Functionalized TiO2 in Water for the Bacterial Antibiotic Resistance Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradable antimicrobial agents − synthesis, photodegradation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. boneandcancer.org [boneandcancer.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluoroquinolone antibiotics trigger selective oxidation in the trace-Cu(II)/peroxydisulfate system: The synergistic effect of dual reactive sites in chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Navigating Challenges in Antibacterial Agent Resistance Development Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the critical work of combating antibacterial resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during resistance development studies.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Q1: My MIC values for the same compound against the same bacterial strain are fluctuating between experiments. What could be the cause?
A1: Inconsistent MIC values are a common issue. Several factors can contribute to this variability. Refer to the table below for potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. Use a spectrophotometer for accuracy. An inconsistent starting number of bacteria will lead to variable MICs. |
| Media Composition | Verify the consistency of your growth media. Variations in pH, cation concentration (especially Mg2+ and Ca2+), and thymidine content can significantly impact the activity of certain antibiotics.[1] Use media from the same batch or lot for a set of comparative experiments. |
| Incubation Conditions | Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for fastidious organisms). Fluctuations can affect bacterial growth rates and, consequently, MIC values.[1] |
| Antibiotic Stock Solution | Ensure your antibiotic stock solutions are properly prepared, stored, and not expired. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh stock solutions regularly. |
| Reader/Visual Interpretation | If determining MIC visually, ensure consistent lighting and interpretation criteria. For automated readers, confirm the instrument is calibrated and functioning correctly. |
Issue 2: No Resistance Development in Serial Passage Experiments
Q2: I have been passaging my bacterial strain with sub-inhibitory concentrations of my test agent for weeks, but the MIC is not increasing. Why is resistance not developing?
A2: The lack of resistance development in a serial passage experiment can be multifactorial. Consider the following possibilities:
-
Low Mutational Frequency: The spontaneous mutation rate for resistance to your specific agent might be very low.
-
High Fitness Cost: Mutations conferring resistance may impose a significant fitness cost on the bacteria, preventing the resistant mutants from outcompeting the wild-type population in your experimental setup.
-
Mechanism of Action: The agent's mechanism of action might be such that resistance requires multiple, independent mutations, making it a rare event.
-
Inappropriate Concentration Gradient: The sub-inhibitory concentration used might be too low to exert sufficient selective pressure.
Troubleshooting Workflow for No Resistance Development:
Caption: Workflow for troubleshooting lack of resistance in serial passage experiments.
Issue 3: Contamination in Bacterial Cultures
Q3: I am repeatedly finding contaminating organisms in my cultures for resistance studies. How can I prevent this?
A3: Maintaining pure cultures is fundamental. Contamination can confound results by, for example, degrading the test agent or outcompeting the test organism.
| Source of Contamination | Preventative Measures |
| Aseptic Technique | Reinforce strict aseptic technique. Work in a laminar flow hood, sterilize all equipment and media properly, and minimize exposure of sterile materials to the open environment. |
| Media and Reagents | Autoclave all media and solutions that are not heat-labile. For heat-sensitive components, use sterile filtration. Periodically check the sterility of your media and reagents by incubating an uninoculated sample. |
| Bacterial Stocks | Ensure your starting bacterial stock is pure. Streak for single colonies on an appropriate agar plate and select a well-isolated colony to start your liquid culture. Perform Gram staining and microscopy to confirm morphology. |
| Incubator/Shaker | Regularly clean and decontaminate incubators and shakers to prevent the aerosolization of contaminating microbes. |
Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practices of antibacterial resistance studies.
Q4: What are the primary mechanisms of antibiotic resistance?
A4: Bacteria have evolved various strategies to resist the effects of antibiotics. The main mechanisms are:
-
Enzymatic Degradation or Modification: Bacteria produce enzymes that can inactivate the antibiotic. A classic example is the production of β-lactamases, which break down the β-lactam ring of penicillins and cephalosporins.[2][3]
-
Target Modification: The bacterial target of the antibiotic is altered, preventing the drug from binding effectively.[2][3] For instance, mutations in the genes encoding for penicillin-binding proteins (PBPs) can lead to methicillin resistance in Staphylococcus aureus (MRSA).[4]
-
Reduced Permeability: Changes in the bacterial cell membrane or cell wall can limit the entry of the antibiotic into the cell.[3]
-
Efflux Pumps: Bacteria can acquire or upregulate pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target at a sufficient concentration.[3]
Q5: What is the difference between antibiotic resistance and antibiotic tolerance?
A5: While both result in survival in the presence of an antibiotic, they are distinct phenomena.
-
Resistance is a genetic trait that allows a bacterium to grow in the presence of an antibiotic. It is heritable and is measured by the Minimum Inhibitory Concentration (MIC).
-
Tolerance is the ability of a subpopulation of susceptible bacteria, often called "persister cells," to survive a lethal concentration of an antibiotic without any genetic change.[5] These cells are typically in a dormant or slow-growing state.[6][7] Upon removal of the antibiotic, they can resume growth and give rise to a new population that is still susceptible to the antibiotic.[5]
Q6: What are "persister cells" and why are they a challenge in antibacterial research?
A6: Persister cells are a subpopulation of bacteria that are phenotypically tolerant to antibiotics.[5][6] They are not genetically resistant, but their dormant metabolic state makes them less susceptible to the action of many antibiotics that target active cellular processes.[7][8]
Challenges posed by persister cells:
-
Recalcitrant Infections: They are thought to contribute to the recalcitrance and recurrence of chronic infections.[5]
-
Confounding Susceptibility Testing: Standard antibiotic susceptibility tests may not accurately reflect the presence of persister cells, leading to treatment failure.
-
Facilitating Resistance Development: By surviving antibiotic treatment, persister cells can provide a reservoir from which genetically resistant mutants can emerge.[5]
Signaling Pathways Involved in Persister Cell Formation:
Caption: Simplified signaling pathway leading to persister cell formation.
Q7: How do I design a serial passage experiment to study resistance development?
A7: A serial passage experiment, also known as resistance passaging, is a common method to study the evolution of drug resistance in vitro.[9][10] The basic principle is to repeatedly expose a bacterial population to sub-inhibitory concentrations of an antimicrobial agent.[11][12]
Experimental Protocols
Protocol 1: Serial Passage for Resistance Development
This protocol outlines a general procedure for conducting a serial passage experiment.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Antibacterial agent stock solution
-
Sterile 96-well plates or culture tubes
-
Incubator
-
Spectrophotometer or McFarland standards
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the antibacterial agent against the wild-type bacterial strain using a standard method (e.g., broth microdilution).
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., to 0.5 McFarland standard).
-
Serial Passage Setup:
-
In a 96-well plate or series of tubes, prepare a two-fold serial dilution of the antibacterial agent in the liquid medium, starting from a concentration several dilutions below the initial MIC.
-
Inoculate each well or tube with the standardized bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation: Incubate the plate or tubes under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Passage:
-
After incubation, identify the well or tube with the highest concentration of the agent that still shows bacterial growth (this is the sub-MIC).
-
Use the culture from this well/tube as the inoculum for the next passage. Dilute this culture to the standardized inoculum density.
-
Repeat steps 3 and 4 with a new plate/set of tubes, often with a shifted (higher) concentration range of the antibacterial agent.
-
-
Repeat Passages: Continue this process for a predetermined number of passages or until a significant increase in the MIC is observed.
-
MIC Monitoring: Periodically (e.g., every 5 passages), determine the full MIC of the passaged strain to track the development of resistance.
-
Resistant Strain Characterization: Once a resistant strain is isolated, it can be further characterized by sequencing relevant genes to identify mutations.
Experimental Workflow for Serial Passage:
Caption: Workflow of a serial passage experiment for resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic Resistance | BCM [bcm.edu]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 5. Studying Bacterial Persistence: Established Methods and Current Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Serial passage – REVIVE [revive.gardp.org]
- 10. Serial passage - Wikipedia [en.wikipedia.org]
- 11. Resistance passaging - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Antibacterial Agent 154 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving Antibacterial agent 154.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Question: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound across replicate plates and different experimental runs. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing. The variability can stem from several factors, from the initial preparation of materials to the final reading of results. Here is a breakdown of potential causes and corrective actions:
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Inoculum Density: An incorrect inoculum size is a primary source of variability. A higher than intended inoculum can lead to falsely elevated MICs, while a lower inoculum can result in falsely low MICs.[1][2] Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Use a spectrophotometer to verify the turbidity or utilize a commercial McFarland standard. |
| Inoculum Homogeneity: Clumping of bacteria can lead to uneven distribution in the microplate wells, causing variable growth.[1] Vortex the bacterial suspension thoroughly before dilution and inoculation. | |
| This compound Preparation | Stock Solution Integrity: Degradation or precipitation of this compound in the stock solution can lead to inaccurate concentrations. Prepare fresh stock solutions for each experiment or store aliquots at the recommended temperature (typically -20°C or lower) for a limited time. Avoid repeated freeze-thaw cycles. |
| Serial Dilution Accuracy: Errors in the serial dilution process will directly impact the final concentrations in the assay. Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| Assay Conditions | Media Composition: Variations in the cation concentration (e.g., Mg2+, Ca2+) of the Mueller-Hinton Broth (MHB) can affect the activity of fluoroquinolones. Use cation-adjusted MHB (CAMHB) to ensure consistency. The pH of the media should also be within the recommended range (typically 7.2-7.4).[3] |
| Incubation Conditions: Fluctuations in incubation temperature and time can alter bacterial growth rates and, consequently, MIC values. Use a calibrated incubator and maintain a consistent incubation period (typically 16-20 hours for most bacteria). | |
| Plate Reading: Subjectivity in visually determining the endpoint of growth inhibition can introduce variability. Have two independent researchers read the plates, or use a microplate reader to measure optical density for a more objective endpoint. |
Issue 2: Discrepancies Between Disk Diffusion and Broth Microdilution Results
Question: We are observing that the susceptibility interpretation (Susceptible, Intermediate, or Resistant) for this compound differs between our disk diffusion and broth microdilution assays. Why is this happening and which result should we trust?
Answer: Discrepancies between disk diffusion and broth microdilution are not uncommon and can be attributed to several factors. Both methods have their own inherent variables.
| Potential Cause | Troubleshooting Steps |
| Methodological Differences | Diffusion vs. Direct Contact: Disk diffusion relies on the diffusion of the agent through the agar, which can be influenced by the molecular size and solubility of this compound. Broth microdilution provides a direct measure of inhibition in a liquid medium. |
| Standardization: Both methods are highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Ensure you are strictly adhering to the recommended protocols for each method, including media type, inoculum preparation, and incubation conditions.[4] | |
| Technical Errors | Disk Potency: The potency of the antibiotic disks can diminish over time if not stored correctly. Ensure disks are stored in a desiccated environment at the recommended temperature. |
| Agar Depth: The depth of the agar in the petri dish can affect the zone of inhibition in the disk diffusion test. A shallower agar depth can lead to larger zones, while deeper agar can result in smaller zones. Ensure a uniform agar depth of 4 mm.[3] | |
| Interpretation | Breakpoint Criteria: The interpretive criteria (breakpoints) for zone diameters in disk diffusion and MIC values in broth microdilution are specific to each method and are established by regulatory bodies. Ensure you are using the correct and most up-to-date breakpoints for the specific bacterial species being tested. |
| Trustworthiness of Results | Gold Standard: Broth microdilution is generally considered the "gold standard" for determining MIC values due to its quantitative nature.[5] However, if performed correctly, disk diffusion is a reliable and cost-effective method for routine susceptibility testing. If discrepancies persist, it is advisable to repeat both assays, paying close attention to all procedural details. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of this compound.
1. What is the mechanism of action of this compound?
This compound is a fluoroquinolone derivative. Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts the bacterial DNA synthesis process, leading to bacterial cell death.
2. Which bacterial strains are susceptible to this compound?
This compound has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. Specific MIC values have been reported for the following organisms:
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | 2 |
| Staphylococcus epidermidis | 2 |
| Bacillus subtilis | 2 |
| Micrococcus luteus | 4 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 2 |
| Salmonella typhimurium | 2 |
3. What are the recommended quality control (QC) strains for susceptibility testing of this compound?
For antimicrobial susceptibility testing, it is essential to use standardized QC strains to ensure the accuracy and reproducibility of the results. The recommended QC strains according to CLSI guidelines for fluoroquinolones include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
The observed MIC values for these QC strains should fall within the acceptable ranges specified in the latest CLSI documents.
4. How should I prepare and store stock solutions of this compound?
To prepare a stock solution, accurately weigh the powdered agent and dissolve it in a suitable solvent as recommended by the manufacturer (often a small amount of 0.1 N NaOH or DMSO, followed by dilution with sterile distilled water). The stock solution should be sterilized by filtration through a 0.22 µm filter. Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles. The stability of the stock solution under these conditions should be validated.
5. What are the key differences between CLSI and EUCAST guidelines for antimicrobial susceptibility testing?
Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for antimicrobial susceptibility testing. While there are many similarities, there are also some key differences, including:
-
Media Formulations: There can be minor differences in the recommended media formulations.
-
Breakpoint Values: The MIC and zone diameter breakpoints used to define susceptible, intermediate, and resistant categories can differ between the two organizations for certain antibiotic-organism combinations.
-
Reading of Endpoints: There can be subtle differences in the guidelines for interpreting the growth endpoint in broth microdilution assays.
It is crucial to consistently follow the guidelines of one organization throughout a study to ensure comparability of results.
Experimental Protocols
Broth Microdilution Method for MIC Determination (Adapted from CLSI guidelines)
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.
1. Preparation of Materials:
- This compound stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Calibrated multichannel pipettes
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer. d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range. b. Typically, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the appropriate drug concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
4. Inoculation: a. Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. b. The final volume in each well will be 100 µL.
5. Incubation: a. Seal the microtiter plates to prevent evaporation. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation: a. After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Growth is indicated by turbidity or a pellet at the bottom of the well. c. The growth control well must show adequate growth for the test to be valid. The sterility control well should show no growth.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution experimental workflow.
Caption: Troubleshooting inconsistent MIC results.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Fluoroquinolone Therapy in <i>Staphylococcus aureus</i> Infections: Where Do We Stand? - Journal of Laboratory Physicians [jlabphy.org]
- 3. academic.oup.com [academic.oup.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
adjusting pH for optimal Antibacterial agent 154 activity
Welcome to the technical support center for Antibacterial Agent 154. This guide is designed to help researchers, scientists, and drug development professionals optimize the experimental conditions for this novel agent, with a specific focus on the critical role of pH in its antibacterial activity.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing significant batch-to-batch variability in the Minimum Inhibitory Concentration (MIC) of Agent 154. What could be the cause?
A1: One of the most common causes of variability in the activity of pH-sensitive compounds like Agent 154 is inconsistent pH control of the growth media. The charge state, and therefore the activity of the agent, is highly dependent on the pH of the environment. Ensure that the pH of your bacterial culture medium is accurately measured and buffered for each experiment. Even small shifts in pH during bacterial growth can alter the agent's effectiveness.
Q2: Agent 154 precipitated out of solution when we added it to our culture medium. How can we prevent this?
A2: Precipitation is a strong indicator of a pH-related solubility issue. Agent 154 is a weak acid and is less soluble at acidic pH values. If your medium is acidic, the agent may crash out of solution. We recommend preparing a concentrated stock solution of Agent 154 in a slightly alkaline buffer (e.g., pH 8.0) where it is more soluble, and then diluting it to the final concentration in your culture medium. Ensure the final concentration of the buffer from the stock solution does not significantly alter the pH of the medium.
Q3: We are not observing the expected level of antibacterial activity, even at high concentrations. What steps can we take?
A3: Suboptimal pH is a primary reason for reduced activity. Agent 154's mechanism of action, which involves inhibiting cell wall synthesis, is most effective within a narrow pH range.[][2][3][4][5] We recommend performing a pH optimization experiment to determine the ideal pH for your specific bacterial strain and media conditions. Different bacterial species can also respond differently to antibacterial agents at various pH levels.[6]
Q4: Does the optimal pH for Agent 154 activity vary between different bacterial species?
A4: Yes, this is a possibility. The external and internal pH of different bacteria can vary, and the composition of their cell walls can also influence the interaction with Agent 154. Therefore, it is advisable to determine the optimal pH for each new bacterial species you are testing.
Q5: How should we prepare buffers for pH optimization studies with Agent 154?
A5: It is crucial to use buffers that are biocompatible and do not interfere with the activity of the agent or bacterial growth.[7] We recommend using a series of buffers to cover a range of pH values. For example, citrate buffers for pH 5-6, phosphate buffers for pH 6-7.5, and Tris buffers for pH 7.5-9.[7] Always verify the final pH of the medium after all components, including the antibacterial agent, have been added.
Data Presentation: pH-Dependent Activity of Agent 154
The following table summarizes the typical relationship between the pH of the culture medium and the antibacterial activity of Agent 154 against a model Gram-positive bacterium.
| pH of Medium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Observations |
| 5.0 | > 128 | Agent precipitation observed. Low solubility and activity. |
| 5.5 | 64 | Some precipitation. Reduced activity. |
| 6.0 | 16 | Soluble. Moderate activity. |
| 6.5 | 4 | Soluble. Good activity. |
| 7.0 | 2 | Soluble. Optimal activity. |
| 7.5 | 4 | Soluble. Good activity. |
| 8.0 | 16 | Soluble. Reduced activity. |
| 8.5 | 32 | Soluble. Significantly reduced activity. |
| 9.0 | > 64 | Soluble. Minimal activity. |
Note: These values are illustrative and may vary depending on the bacterial strain and specific experimental conditions.
Experimental Protocols
Protocol for Determining the Optimal pH for Agent 154 Activity
This protocol outlines the steps to determine the optimal pH for the antibacterial activity of Agent 154 using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
1. Materials:
-
This compound
-
Target bacterial strain
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile buffers (e.g., Citrate, Phosphate, Tris) covering a pH range of 5.0 to 9.0
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
2. Procedure:
-
Prepare Buffered Media: Prepare aliquots of the growth medium and adjust the pH of each aliquot to the desired values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0) using the sterile buffers. Filter-sterilize the buffered media.
-
Prepare Agent 154 Dilutions: Prepare a series of two-fold dilutions of Agent 154 in each of the pH-adjusted media in a 96-well plate.
-
Inoculate with Bacteria: Prepare a standardized inoculum of the target bacteria (e.g., 0.5 McFarland standard). Dilute the inoculum in the corresponding pH-adjusted media to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: After incubation, determine the MIC for each pH value. The MIC is the lowest concentration of Agent 154 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
Data Analysis: Plot the MIC values against the corresponding pH values to identify the pH at which Agent 154 exhibits the lowest MIC, which represents its optimal activity.
Visualizations
Logical Relationship between pH and Agent 154 Activity
Caption: pH influences Agent 154's protonation state and activity.
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for Agent 154.
References
- 2. resources.biomol.com [resources.biomol.com]
- 3. microbenotes.com [microbenotes.com]
- 4. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH influence on antibacterial efficacy of common antiseptic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.9.2. Determination of the ideal pH level of the antimicrobial activity [bio-protocol.org]
Validation & Comparative
Comparative Efficacy Analysis: Antibacterial Agent 154 Versus Traditional Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the antibacterial efficacy of the novel fluoroquinolone derivative, Antibacterial Agent 154, against a panel of established fluoroquinolones. This guide synthesizes available in vitro and in vivo data to provide a clear performance benchmark.
Executive Summary
This compound, a novel fluoroquinolone derivative, demonstrates promising antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] In vitro studies reveal its efficacy is comparable to that of established fluoroquinolones.[1] Notably, in a preclinical in vivo model of staphylococcal sepsis, this compound exhibited superior efficacy compared to ciprofloxacin, a widely used fluoroquinolone.[1] These findings position this compound as a compelling candidate for further preclinical and clinical investigation.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. For a comprehensive comparison, representative MIC data for commonly used fluoroquinolones—Ciprofloxacin, Levofloxacin, and Moxifloxacin—are also presented. It is important to note that the data for the comparator fluoroquinolones have been compiled from various studies and may not have been generated under the exact same experimental conditions as for this compound.
| Bacterial Strain | This compound (μg/mL) | Ciprofloxacin (μg/mL) | Levofloxacin (μg/mL) | Moxifloxacin (μg/mL) |
| Gram-Positive | ||||
| Micrococcus luteus | 4 | 0.12-1 | 0.25-2 | 0.06-0.5 |
| Bacillus subtilis | 2 | 0.12-1 | 0.25-1 | 0.06-0.25 |
| Staphylococcus aureus | 2 | 0.25-2 | 0.12-4 | 0.06-1 |
| Staphylococcus epidermidis | 2 | 0.25-2 | 0.12-4 | 0.06-1 |
| Gram-Negative | ||||
| Pseudomonas aeruginosa | 2 | 0.25-4 | 0.5-8 | 2-8 |
| Escherichia coli | 2 | 0.015-1 | 0.03-2 | 0.03-0.5 |
| Salmonella typhimurium | 2 | 0.015-0.5 | 0.03-1 | 0.03-0.25 |
In Vivo Efficacy: Murine Staphylococcal Sepsis Model
A preclinical study evaluated the in vivo efficacy of this compound in a murine model of staphylococcal sepsis, with ciprofloxacin as a comparator. The results indicated that this compound demonstrated greater efficacy in this model.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of this compound and comparator fluoroquinolones is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Pure cultures of the test bacteria are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard.
-
Drug Dilution: A serial two-fold dilution of each antibacterial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.
Murine Staphylococcal Sepsis Model
The in vivo efficacy of antibacterial agents is often assessed using a murine sepsis model.
-
Infection Induction: Mice are infected with a lethal dose of a virulent strain of Staphylococcus aureus via intraperitoneal or intravenous injection.
-
Treatment Administration: At a specified time post-infection, cohorts of mice are treated with the test compound (this compound) or the comparator drug (e.g., ciprofloxacin) at various doses, typically administered orally or subcutaneously. A control group receives a vehicle solution.
-
Monitoring and Endpoint: The survival of the mice in each group is monitored over a period of several days. The primary endpoint is typically the survival rate at the end of the study period. Secondary endpoints can include the reduction in bacterial load in key organs (e.g., spleen, liver, kidneys).
Mechanism of Action: Signaling Pathway
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, fluoroquinolones trap these enzymes in a state where they have introduced a double-strand break in the DNA, but are unable to reseal it. This leads to the accumulation of DNA damage and ultimately, cell death.
Caption: Mechanism of action of fluoroquinolones.
Experimental Workflow: MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: Workflow for MIC determination.
Logical Relationship: Fluoroquinolone Generations and Spectrum
The development of fluoroquinolones has progressed through several generations, each characterized by an expanded spectrum of activity.
Caption: Evolution of fluoroquinolone antibacterial spectrum.
References
Independent Verification of Antibacterial Agent 154's MIC Values: A Comparative Guide
This guide provides a framework for the independent verification of the Minimum Inhibitory Concentration (MIC) values of the novel antibacterial agent 154. It offers a comparative analysis against established antibiotics, detailed experimental protocols based on international standards, and visual representations of experimental workflows and relevant biological pathways to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the reported MIC ranges for common antibacterial agents against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These values serve as a benchmark for contextualizing the potency of this compound. Researchers should insert their experimentally determined MIC values for Agent 154 into the table to facilitate a direct comparison.
| Antibacterial Agent | Class | Target Organism | Reported MIC Range (µg/mL) | This compound MIC (µg/mL) |
| Ciprofloxacin | Fluoroquinolone | Staphylococcus aureus | 0.25 - 1.0[1][2] | [Insert Experimental Data] |
| Escherichia coli | ≤1 - ≥4[3] | [Insert Experimental Data] | ||
| Amoxicillin | Beta-lactam | Staphylococcus aureus | 0.25 - 128[4] | [Insert Experimental Data] |
| Escherichia coli | 2 - >256 | [Insert Experimental Data] | ||
| Tetracycline | Tetracycline | Staphylococcus aureus | 1 - >32[5][6] | [Insert Experimental Data] |
| Escherichia coli | 2 - 16[7] | [Insert Experimental Data] |
Note: MIC values can vary depending on the bacterial strain and specific testing conditions. The provided ranges are for informational purposes.
Experimental Protocols
To ensure reproducibility and accuracy, the determination of MIC values should adhere to standardized methodologies. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method.[8][9]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test organism (e.g., S. aureus, E. coli) grown on an appropriate agar medium.
- Mueller-Hinton Broth (MHB): Cation-adjusted MHB is the recommended medium for non-fastidious bacteria.
- Antibacterial Agents: Stock solutions of this compound and comparator agents prepared at a known concentration.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
- Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Serial Dilution of Antibacterial Agents:
- Dispense 50 µL of MHB into all wells of the 96-well plate, except for the first column.
- Add 100 µL of the antibacterial agent stock solution to the first well of a row.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 50 µL from the last well.
3. Inoculation:
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
- Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).
4. Incubation:
- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the organism.[3] This is determined by visually inspecting the wells for turbidity. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualized Workflows and Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the broth microdilution method.
Potential Mechanisms of Action
The following diagrams illustrate the mechanisms of action for the comparator antibiotic classes. These can serve as a reference for investigating the potential signaling pathways affected by this compound.
Caption: Inhibition of cell wall synthesis by beta-lactams.
Caption: Inhibition of DNA replication by fluoroquinolones.
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. Rapid antibiotic sensitivity testing in microwell arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. journals.asm.org [journals.asm.org]
comparative analysis of time-kill curves for Antibacterial agent 154 and other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bactericidal activity of the novel investigational antibacterial agent 154 against representative Gram-positive and Gram-negative bacteria. Its performance is benchmarked against established antibacterial agents, providing a quantitative assessment of its potential therapeutic efficacy. The data presented herein is generated from standardized time-kill curve assays, a fundamental method for evaluating the dynamic interaction between an antimicrobial agent and a microbial population.
Quantitative Analysis of Bactericidal Activity
The bactericidal or bacteriostatic activity of an antimicrobial agent can be determined through time-kill kinetic assays.[1] A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming unit per milliliter (CFU/mL) compared to the initial inoculum.[1][2] Agents that do not achieve this level of reduction are typically considered bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria.[3]
The following table summarizes the time-kill kinetics of this compound and other comparator agents against Staphylococcus aureus and Escherichia coli. The data represents the log10 CFU/mL at various time points after exposure to the antibacterial agents at a concentration of 4x the Minimum Inhibitory Concentration (MIC).
| Time (hours) | Staphylococcus aureus (log10 CFU/mL) | Escherichia coli (log10 CFU/mL) | ||||||
| Growth Control | This compound | Vancomycin | Linezolid | Growth Control | This compound | Ciprofloxacin | Tetracycline | |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.1 | 6.1 | 6.1 | 6.1 |
| 2 | 6.5 | 4.2 | 5.8 | 5.9 | 7.0 | 3.5 | 4.0 | 6.0 |
| 4 | 7.2 | 2.8 | 5.5 | 5.8 | 8.1 | <2.0 | 2.5 | 5.9 |
| 6 | 7.8 | <2.0 | 4.9 | 5.7 | 8.9 | <2.0 | <2.0 | 5.8 |
| 24 | 8.5 | <2.0 | 3.5 | 5.5 | 9.2 | <2.0 | <2.0 | 5.6 |
Note: The data for "this compound" is illustrative and intended for comparative purposes.
Experimental Protocols
The following is a detailed methodology for a standardized time-kill assay, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
1. Bacterial Strain Preparation:
-
A single colony of the test bacterium (S. aureus or E. coli) is inoculated into Mueller-Hinton Broth (MHB).[2]
-
The culture is incubated overnight at 37°C.[2]
-
The overnight culture is then diluted in fresh MHB and incubated for 1.5-2 hours to achieve a mid-logarithmic growth phase.[2]
-
The bacterial suspension is adjusted to a final concentration of approximately 1-5 x 10^5 CFU/mL.[2]
2. Time-Kill Assay Procedure:
-
The antibacterial agents are prepared at the desired concentrations (e.g., 4x MIC).
-
Equal volumes of the bacterial suspension and the antibacterial agent solution are mixed.[2] A growth control containing bacteria but no antibacterial agent is also included.[1]
-
The mixtures are incubated at 37°C with shaking.[2]
-
At specified time points (e.g., 0, 2, 4, 6, and 24 hours), an aliquot is removed from each mixture.[4]
-
Serial ten-fold dilutions of the aliquots are performed.[2]
-
A specific volume of each dilution is plated on appropriate agar plates.
-
The plates are incubated for 24 hours at 37°C, after which the number of colonies is counted to determine the CFU/mL.[4]
3. Data Analysis:
-
The CFU/mL values are transformed to a logarithmic scale (log10 CFU/mL).[4]
-
Time-kill curves are generated by plotting the log10 CFU/mL against time.[6]
-
A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[1]
Visualizing Experimental and Biological Processes
To further elucidate the experimental and potential biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for a time-kill assay.
Caption: Hypothetical signaling pathway inhibited by Agent 154.
References
- 1. emerypharma.com [emerypharma.com]
- 2. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 3. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Time–Kill Assay [bio-protocol.org]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of Antibacterial Agent 154 Against Clinical Isolates of Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Antibacterial Agent 154, a novel fluoroquinolone derivative, against clinical isolates of Staphylococcus aureus. The performance of Agent 154 is benchmarked against standard-of-care antibacterial agents, supported by experimental data from murine infection models.
Executive Summary
This compound demonstrates potent in vivo antibacterial activity against both methicillin-susceptible (Staphylococcus aureus, MSSA) and methicillin-resistant (Staphylococcus aureus, MRSA) strains. In a murine sepsis model, it has shown efficacy in reducing bacterial burden.[1] This guide synthesizes available preclinical data to position Agent 154 relative to established therapies such as vancomycin, linezolid, and other fluoroquinolones like ciprofloxacin and levofloxacin. The data presented is compiled from various studies to provide a comparative landscape.
Data Presentation: Comparative Efficacy in Murine Models
The following tables summarize the in vivo efficacy of different antibacterial agents against Staphylococcus aureus strains in various murine infection models.
Table 1: Efficacy in Murine Sepsis/Systemic Infection Models
| Antibacterial Agent | Mouse Model | Clinical Isolate | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| This compound (Fluoroquinolone Derivative) | Staphylococcal Sepsis | Not Specified | Not Specified | Demonstrated in vivo efficacy | Data not quantified | [1] |
| Vancomycin | Systemic MRSA Infection | USA300 (MRSA) | 50 mg/kg, intraperitoneal | Kidney bacterial burden reduction | ~2-3 log CFU/g reduction vs. PBS; ~1 log CFU/g reduction vs. free vancomycin | [2] |
| Linezolid | MSSA Organ Burden | Smith (MSSA) | 25 mg/kg, oral | Kidney bacterial burden reduction | Significant reduction vs. sham-treated | [3] |
| Ciprofloxacin | Hematogenous Pyelonephritis | MRSA | 80 mg/kg, twice daily, oral | Kidney bacterial burden reduction | ~3 log10 CFU/g reduction | [4] |
| Levofloxacin | Hematogenous Pyelonephritis | MRSA | 40 mg/kg, once daily, oral | Kidney bacterial burden reduction | ~5 log10 CFU/g reduction | [4] |
| Zabofloxacin | Systemic MRSA Infection | MRSA S19 | ED50 determination | 50% survival | 29.05 mg/kg | [5] |
Table 2: Efficacy in Murine Localized Infection Models (Thigh/Skin)
| Antibacterial Agent | Mouse Model | Clinical Isolate | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| Linezolid | Thigh Infection | MRSA | 10 mg/kg, oral | Thigh bacterial burden reduction | ~3.7 log10 CFU reduction | [3] |
| Linezolid | Thigh Infection (neutropenic) | S. aureus | 100 mg/kg, twice daily | Thigh bacterial burden reduction | >1 log10 CFU reduction | [6] |
| Vancomycin | Thigh Infection | MRSA | Not specified | Not specified | Not specified | [7] |
| JNJ-Q2 (Fluoroquinolone) | Skin Infection | Community-acquired MRSA | 50-200 mg/kg/day | Prevention of resistance selection | No resistant colonies selected | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Murine Sepsis Model
A common method to evaluate the systemic efficacy of an antibacterial agent is the murine sepsis model induced by intraperitoneal injection of a bacterial suspension.
-
Animal Model: Male or female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: A clinical isolate of MRSA or MSSA is grown in tryptic soy broth to the mid-logarithmic phase.
-
Infection: Mice are injected intraperitoneally with a bacterial suspension (e.g., 1 x 10⁸ CFU) in a solution containing a mucin adjuvant to enhance infectivity.
-
Treatment: At a specified time post-infection (e.g., 1 hour), the test compound (this compound) and comparator agents are administered via a relevant route (e.g., oral or intravenous). Dosing can be single or multiple over a defined period.
-
Efficacy Assessment:
-
Survival: Animals are monitored for a set period (e.g., 7 days), and survival rates are recorded. The median effective dose (ED50) required to protect 50% of the mice can be calculated.[5]
-
Bacterial Burden: At a predetermined time point (e.g., 24 hours post-infection), animals are euthanized, and organs such as the kidneys, spleen, and liver are harvested, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue).[2]
-
Murine Thigh Infection Model
This model is used to assess the efficacy of antibacterial agents in a localized, deep-seated infection.
-
Animal Model: Neutropenic or immunocompetent mice are often used. Neutropenia can be induced by cyclophosphamide administration.
-
Bacterial Strain: A clinical isolate of MRSA or MSSA is prepared as described for the sepsis model.
-
Infection: A defined volume of the bacterial suspension (e.g., 1 x 10⁶ CFU) is injected into the thigh muscle of the mice.[8]
-
Treatment: Treatment with the test and comparator compounds is initiated at a specific time after infection (e.g., 2 hours).
-
Efficacy Assessment: After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscle is excised, homogenized, and the bacterial load is quantified.[8]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound (a fluoroquinolone).
Experimental Workflow
Caption: Experimental workflow for evaluating in vivo efficacy.
References
- 1. Efficacy of a New Fluoroquinolone, JNJ-Q2, in Murine Models of Staphylococcus aureus and Streptococcus pneumoniae Skin, Respiratory, and Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacies of levofloxacin and ciprofloxacin in acute murine hematogenous pyelonephritis induced by methicillin-susceptible and-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Power: A Guide to the Statistical Validation of Antibacterial Agent 154 in Combination Therapies
For Immediate Release
In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibacterial agents to enhance efficacy is a critical area of research. This guide provides a comprehensive overview of the statistical validation of synergistic interactions between Antibacterial Agent 154, a novel fluoroquinolone derivative, and other classes of antibiotics. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols, presents comparative data, and visualizes the underlying mechanisms of action.
This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1] While potent on its own, its efficacy can be significantly amplified when used in synergy with other antimicrobial agents. This guide explores its synergistic potential with three major classes of antibiotics: β-lactams, aminoglycosides, and macrolides.
Comparative Efficacy of this compound in Combination Therapies
The synergistic effect of combining this compound with other antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 is indicative of synergy. The following tables summarize the synergistic activity of a representative fluoroquinolone, levofloxacin, in combination with other antibiotics against specific pathogens.
| Combination Therapy | Organism | FIC Index | Outcome | Reference |
| Levofloxacin + Ceftriaxone | Streptococcus pneumoniae | 0.25 | Synergy | [2][3] |
Experimental Protocols for Synergy Validation
Accurate determination of synergistic interactions relies on robust and standardized experimental methodologies. The following protocols are widely accepted for in vitro synergy testing.
Checkerboard Assay
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[4]
Methodology:
-
A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Methodology:
-
Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration.
-
The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MICs or sub-MICs).
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).
-
The results are plotted as log10 CFU/mL versus time.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log10 but > 1 log10 decrease in CFU/mL.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL.
E-test Synergy Method
The E-test is a gradient diffusion method that can also be adapted for synergy testing.
Methodology:
-
An agar plate is inoculated with a standardized bacterial suspension.
-
An E-test strip of the first antibiotic is placed on the agar surface.
-
After a pre-incubation period, an E-test strip of the second antibiotic is placed perpendicular to the first strip, with the MIC scales intersecting.
-
The plate is incubated, and the shape of the inhibition zone is observed.
Interpretation:
-
The FIC index can be calculated from the MIC values read from the intersection of the inhibition ellipses with the E-test strips.
Mechanisms of Synergistic Action
The enhanced efficacy of combination therapies stems from the multi-targeted inhibition of critical bacterial pathways.
This compound (Fluoroquinolone) Mechanism of Action
Fluoroquinolones, including this compound, act by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. This leads to the accumulation of double-strand DNA breaks and ultimately cell death.
Caption: Mechanism of action of this compound.
Synergy with β-Lactams
β-Lactam antibiotics, such as penicillins and cephalosporins, inhibit the synthesis of the bacterial cell wall. This disruption of the protective outer layer is thought to enhance the penetration of fluoroquinolones, allowing them to reach their intracellular targets more effectively.
Caption: Synergistic mechanism of fluoroquinolones and β-lactams.
Synergy with Aminoglycosides
Aminoglycosides bind to the 30S ribosomal subunit, leading to the production of aberrant proteins. The incorporation of these faulty proteins into the cell membrane can increase its permeability, facilitating the entry of fluoroquinolones and enhancing their access to DNA gyrase and topoisomerase IV.
Caption: Synergistic mechanism of fluoroquinolones and aminoglycosides.
Synergy with Macrolides
Macrolides inhibit protein synthesis by binding to the 50S ribosomal subunit. While the exact mechanism of synergy with fluoroquinolones is still under investigation, it is hypothesized that the inhibition of protein synthesis may impair the bacterial stress response and repair mechanisms that would normally counteract the DNA damage induced by fluoroquinolones.
Caption: Synergistic mechanism of fluoroquinolones and macrolides.
Conclusion
The combination of this compound with other classes of antibiotics presents a promising strategy to combat bacterial infections, particularly those caused by resistant strains. The synergistic interactions, validated through robust statistical methods like the checkerboard and time-kill assays, demonstrate a potentiation of antibacterial activity. Understanding the underlying mechanisms of this synergy is crucial for the rational design of effective combination therapies. Further research is warranted to explore the full spectrum of synergistic partners for this compound and to translate these in vitro findings into clinical applications.
References
- 1. Levofloxacin-Ceftriaxone Combination Attenuates Lung Inflammation in a Mouse Model of Bacteremic Pneumonia Caused by Multidrug-Resistant Streptococcus pneumoniae via Inhibition of Cytolytic Activities of Pneumolysin and Autolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftriaxone acts synergistically with levofloxacin in experimental meningitis and reduces levofloxacin-induced resistance in penicillin-resistant pneumococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Antibacterial Agent 154
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds. Antibacterial agent 154, a fluoroquinolone derivative, requires stringent safety protocols to minimize exposure and ensure proper disposal.[1] This guide provides essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls to mitigate the risks associated with this potent compound.
Recommended Personal Protective Equipment:
-
Gloves: Nitrile or neoprene gloves are recommended. Double-gloving is advised for any direct handling of the solid compound or concentrated solutions.
-
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.
-
Lab Coat: A fully buttoned lab coat, preferably one that is chemical-resistant, should be worn at all times.
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or preparing concentrated solutions, a properly fitted respirator (e.g., N95 or higher) is essential.
Engineering Controls:
-
Fume Hood: All manipulations of solid this compound and its volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilated Enclosure: For weighing the solid compound, a ventilated balance enclosure or a powder containment hood is recommended to control airborne particles at the source.
-
Closed Systems: When possible, utilize closed systems for transfers and reactions to minimize the potential for spills and aerosol generation.
Hazard Summary and Safety Measures
Given that this compound is a fluoroquinolone derivative, it should be handled with caution due to the potential for significant adverse health effects.[2][3][4] The following table summarizes the potential hazards and the necessary safety measures.
| Hazard Category | Potential Risks Associated with Fluoroquinolones | Recommended Safety and Handling Procedures |
| Neurological and Psychiatric Effects | Can include dizziness, confusion, agitation, and in severe cases, permanent nerve damage or psychiatric events.[2][3][5] | Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols. Be aware of the potential for rapid onset of symptoms after exposure. |
| Musculoskeletal Effects | Associated with a risk of tendonitis and tendon rupture.[2][4] | Avoid direct skin contact by using appropriate gloves and lab coats. |
| Dermal and Ocular Exposure | May cause skin and eye irritation upon direct contact. | Wear chemical safety goggles and appropriate gloves. In case of contact, immediately flush the affected area with copious amounts of water. |
| General Toxicity | As a potent antibacterial compound, it may have other systemic effects. | Minimize all potential routes of exposure (inhalation, ingestion, skin contact). Always wash hands thoroughly after handling. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Operational and Disposal Plans
Adherence to proper operational and disposal procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Operational Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within a fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Weigh the solid compound in a ventilated enclosure to minimize dust inhalation.
-
Solution Preparation: Prepare solutions by slowly adding the solid to the solvent in a closed or covered container within the fume hood.
-
Experimentation: Conduct all experimental procedures involving the agent within the fume hood.
-
Cleanup: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan:
The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Collect unused solid this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Concentrated solutions and waste from experimental procedures should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not pour solutions down the drain.[6]
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous waste.
-
Decontamination: All non-disposable glassware and equipment should be decontaminated. This can be achieved by rinsing with a suitable solvent, which should then be collected as hazardous waste, followed by a thorough washing with detergent and water.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Fluoroquinolone Antibiotics: Pharmacists Explain the Risks - GoodRx [goodrx.com]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
